BD-1008 dihydrobromide
Descripción
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2.2BrH/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13;;/h4-5,12H,2-3,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUMHOSKIAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Sigma Receptor Affinity of BD-1008 Dihydrobromide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of BD-1008 dihydrobromide for sigma-1 (σ1) and sigma-2 (σ2) receptors. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details experimental methodologies, and illustrates key signaling pathways to facilitate a comprehensive understanding of this widely used sigma receptor antagonist.
Executive Summary
This compound is a potent and selective ligand for sigma receptors, demonstrating high affinity for both σ1 and σ2 subtypes. It is frequently utilized as a research tool to investigate the physiological and pathological roles of these receptors. This guide summarizes the binding characteristics of BD-1008, provides a detailed protocol for assessing receptor affinity, and visually represents the complex signaling cascades associated with sigma receptors.
Quantitative Binding Affinity of this compound
The binding affinity of BD-1008 for sigma-1 and sigma-2 receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. Multiple studies have characterized the Ki values of BD-1008, consistently showing nanomolar affinity for both sigma receptor subtypes.
| Receptor Subtype | Reported Kᵢ (nM) | Selectivity (σ2 Kᵢ / σ1 Kᵢ) |
| Sigma-1 (σ₁) | 2 | 4 |
| Sigma-2 (σ₂) | 8 |
Note: The Ki values presented are representative values from the literature and may vary slightly between different studies and experimental conditions.[1][2] BD-1008 displays a notable 4-fold selectivity for the sigma-1 receptor over the sigma-2 receptor.[3][4]
Experimental Protocol: Radioligand Binding Assay for Sigma Receptor Affinity
The following is a generalized protocol for determining the binding affinity of a test compound, such as BD-1008, for sigma-1 and sigma-2 receptors using radioligand binding assays.
Materials and Reagents
-
Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).
-
Radioligands:
-
For σ1: --INVALID-LINK---pentazocine
-
For σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG)[5]
-
-
Masking Agent (for σ2 assay): (+)-pentazocine to saturate σ1 receptors.[5]
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure
Part 1: Sigma-1 Receptor Binding Assay
-
Preparation: Prepare serial dilutions of the test compound (BD-1008).
-
Incubation: In a 96-well plate, combine the guinea pig brain membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Equilibration: Incubate the plates at 37°C for a sufficient time to reach equilibrium (typically 120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Part 2: Sigma-2 Receptor Binding Assay
-
Preparation: Prepare serial dilutions of the test compound (BD-1008).
-
Incubation: In a 96-well plate, combine the rat liver membrane preparation, [³H]DTG (at a concentration near its Kd), the masking agent ((+)-pentazocine) to block binding to σ1 receptors, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, masking agent, and a high concentration of a suitable σ2 ligand.
-
Equilibration: Incubate the plates at room temperature.
-
Filtration, Washing, Scintillation Counting, and Data Analysis: Follow steps 4-7 from the Sigma-1 Receptor Binding Assay protocol.
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways of sigma-1 and sigma-2 receptors, and a conceptual workflow of the binding affinity assay.
References
Endogenous Ligands for Sigma Receptors and the Interplay with BD-1008: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sigma receptors, once mischaracterized as a subtype of opioid receptors, are now recognized as unique and versatile proteins with significant implications for cellular homeostasis and a wide range of pathological conditions. Comprising two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), these receptors are the targets of numerous synthetic compounds and, importantly, are modulated by a growing list of endogenous ligands. This technical guide provides an in-depth exploration of the known endogenous ligands for sigma receptors, their quantitative binding characteristics, and the associated signaling pathways. Furthermore, it delves into the interaction of the selective synthetic antagonist, BD-1008, with these receptors, offering a comprehensive resource for researchers in pharmacology and drug development.
Endogenous Ligands of Sigma Receptors
A diverse array of endogenous molecules has been identified as ligands for sigma receptors, highlighting their integration into various physiological processes. These include tryptamines, neurosteroids, and sphingolipids.
N,N-Dimethyltryptamine (DMT)
N,N-Dimethyltryptamine (DMT), a naturally occurring psychedelic compound found in plants and animals, has been identified as an endogenous ligand for the sigma-1 receptor.[1][2] Its interaction with σ1R is implicated in the modulation of neuronal function and immune responses.[1][3] Studies have shown that DMT binds to σ1R with moderate affinity and can act as an agonist, influencing voltage-gated ion channels.[2] This interaction may contribute to the regulation of inflammation and immune homeostasis.[1]
Neurosteroids
Several neurosteroids, synthesized in the central nervous system and periphery, exhibit significant affinity for sigma-1 receptors, acting as allosteric modulators.
-
Progesterone: This steroid hormone is a notable endogenous antagonist of the sigma-1 receptor.[4][5][6] It binds with high affinity and can counteract the effects of σ1R agonists.[5][7] Progesterone's interaction with σ1R is thought to play a role in its neuroprotective and modulatory effects on neuronal excitability.[5]
-
Dehydroepiandrosterone (DHEA) and Pregnenolone: In contrast to progesterone, DHEA and its sulfate ester (DHEA-S), along with pregnenolone, are considered endogenous agonists of the sigma-1 receptor.[4][5] Their activity at σ1R may contribute to their roles in neuroprotection and cognitive function.
Sphingolipids
Sphingolipids, a class of lipids integral to cell membrane structure and signaling, have emerged as important endogenous regulators of sigma-1 receptors.
-
Sphingosine and N,N-Dimethylsphingosine (DMS): Both sphingosine and its methylated derivative, DMS, have been identified as endogenous agonists for the sigma-1 receptor.[8][9][10] They are thought to access the receptor's binding site via the membrane bilayer and induce a conformational change consistent with agonism.[8][10] This interaction is crucial for the regulation of cellular stress responses.[8] In silico docking studies have estimated the binding constants for sphingosine and DMS to be approximately 40 nM and 120 nM, respectively.[8][9]
The Synthetic Ligand BD-1008
BD-1008 is a well-characterized synthetic compound that serves as a selective antagonist for the sigma-1 receptor.[11][12] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of σ1R. BD-1008 has been shown to attenuate the behavioral effects of cocaine, suggesting a therapeutic potential in the treatment of stimulant abuse.[12][13][14][15]
Quantitative Data Summary
The following tables summarize the binding affinities of various endogenous and synthetic ligands for sigma-1 and sigma-2 receptors.
Table 1: Binding Affinities of Endogenous Ligands for Sigma Receptors
| Endogenous Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference(s) |
| N,N-Dimethyltryptamine (DMT) | Sigma-1 | Moderate Affinity | Agonist | [2] |
| Progesterone | Sigma-1 | 36 nM, 239 nM, 268 nM | Antagonist | [5][7] |
| Progesterone | Sigma-2 | 441 nM | Antagonist | [7] |
| Dehydroepiandrosterone (DHEA) | Sigma-1 | - | Agonist | [4][5] |
| Pregnenolone | Sigma-1 | - | Agonist | [4] |
| Sphingosine | Sigma-1 | ~40 nM (calculated) | Agonist | [8][9] |
| N,N-Dimethylsphingosine (DMS) | Sigma-1 | ~120 nM (calculated) | Agonist | [8][9] |
Table 2: Binding Affinities of Synthetic Ligand BD-1008
| Synthetic Ligand | Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference(s) |
| BD-1008 | Sigma-1 | 2 nM | Antagonist | [11][12] |
| BD-1008 | Sigma-2 | 8 nM | - | [11] |
Sigma Receptor Signaling Pathways
Sigma-1 receptors are intracellular chaperones primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[16][17] At rest, σ1R is in a complex with the binding immunoglobulin protein (BiP).[16] Upon stimulation by agonist ligands, σ1R dissociates from BiP and can then interact with and modulate the function of various client proteins, including ion channels and signaling molecules.[16][18] This modulation impacts critical cellular processes such as calcium signaling between the ER and mitochondria, regulation of ion channel activity, and the integrated stress response.[16][18][19]
Sigma-2 receptors, now identified as TMEM97, are also transmembrane proteins and are highly expressed in proliferating cells, including various types of tumors.[20] They are involved in the regulation of cell proliferation, differentiation, and cell death.[20][21] The signaling pathways downstream of σ2R activation are less well-defined but are known to involve modulation of calcium signaling and interaction with proteins such as the epidermal growth factor receptor (EGFR).[20]
Caption: Sigma-1 Receptor Signaling Pathway at the MAM.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of ligands with sigma receptors, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).
1. Saturation Binding Assay (to determine Kd and Bmax):
-
Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.
-
Materials:
-
Membrane preparation (e.g., guinea pig brain homogenate for σ1R, rat liver for σ2R).
-
Radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]DTG for σ1R/σ2R).[22][23]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding agent (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the radioligand.
-
In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.
-
For each concentration, prepare a parallel set of tubes containing an excess of the non-specific binding agent to determine non-specific binding.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 120 minutes for --INVALID-LINK---pentazocine).[23]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
2. Competition (Inhibition) Binding Assay (to determine Ki):
-
Objective: To determine the affinity (Ki) of an unlabeled test compound (e.g., endogenous ligand or BD-1008) for the receptor by measuring its ability to compete with a radioligand for binding.
-
Materials: Same as for saturation binding assay, plus the unlabeled test compound.
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a series of tubes, incubate a fixed amount of membrane preparation with a fixed concentration of radioligand (typically at or near its Kd) and increasing concentrations of the unlabeled test compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess non-specific agent).
-
Follow incubation, filtration, and counting steps as in the saturation assay.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competition Radioligand Binding Assay.
Functional Assays for Sigma-2 Receptors
Given the role of sigma-2 receptors in cell proliferation and apoptosis, functional assays often involve measuring these cellular outcomes.
Cell Viability and Caspase-3 Activity Assays:
-
Objective: To determine the agonist, partial agonist, or antagonist properties of sigma-2 ligands by assessing their impact on cell viability and apoptosis in cancer cell lines.[24][25]
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds, a positive control (siramesine), and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
For Cell Viability: Add the cell viability reagent and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
For Caspase-3 Activity: Lyse the cells and perform the caspase-3 activity assay according to the manufacturer's protocol, which typically involves measuring the cleavage of a fluorogenic or colorimetric substrate.
-
Analyze the data to determine the EC50 values for cytotoxicity and caspase-3 activation.
-
Categorize ligands as agonists, partial agonists, or antagonists based on their effects relative to the positive control.[24] Antagonists would be expected to have little to no effect on their own but would block the effects of an agonist.
-
Conclusion
The study of endogenous ligands for sigma receptors is a rapidly evolving field with profound implications for understanding human physiology and developing novel therapeutics. The diverse nature of these ligands, from tryptamines to steroids and sphingolipids, underscores the integral role of sigma receptors in a multitude of cellular signaling networks. The selective antagonist BD-1008 continues to be a critical tool for dissecting the specific functions of the sigma-1 receptor. A thorough understanding of the quantitative interactions and functional consequences of these ligand-receptor pairings, facilitated by the experimental protocols detailed herein, is essential for advancing drug discovery efforts targeting the sigma receptor system for a variety of disorders, including neurodegenerative diseases, cancer, and substance abuse.
References
- 1. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]
- 2. The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A possibly sigma-1 receptor mediated role of dimethyltryptamine in tissue protection, regeneration, and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 6. Progesterone - Wikipedia [en.wikipedia.org]
- 7. Antagonist action of progesterone at σ-receptors in the modulation of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingoid Bases Regulate the Sigma-1 Receptor—Sphingosine and N,N’-Dimethylsphingosine Are Endogenous Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingoid Bases Regulate the Sigma-1 Receptor-Sphingosine and N, N'-Dimethylsphingosine Are Endogenous Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BD1008 - Wikipedia [en.wikipedia.org]
- 13. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 17. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 18. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of BD-1008 Dihydrobromide on Dopaminergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of BD-1008 dihydrobromide, a non-selective sigma (σ) receptor antagonist, with a specific focus on its modulatory effects on the dopamine system. This document details the compound's binding affinities, summarizes key experimental findings, provides in-depth protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of sigma receptors and their therapeutic potential in dopamine-related neurological and psychiatric disorders.
Introduction
This compound, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide, is a potent and widely utilized pharmacological tool for investigating the physiological and pathological roles of sigma receptors.[1] Sigma receptors, once misclassified as a subtype of opioid receptors, are now recognized as a distinct class of intracellular proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[1] These receptors are implicated in a wide array of cellular functions and are considered therapeutic targets for various central nervous system (CNS) disorders. This guide focuses on the critical role of BD-1008 in elucidating the intricate relationship between sigma receptors and the dopaminergic system, a key player in motor control, motivation, reward, and cognition.
Pharmacological Profile of this compound
BD-1008 is characterized as a non-selective sigma receptor antagonist, exhibiting high affinity for both σ₁ and σ₂ subtypes. A crucial aspect of its pharmacological profile for studying dopamine modulation is its remarkably low affinity for dopamine receptors and the dopamine transporter (DAT), ensuring that its observed effects on the dopaminergic system are primarily mediated through its action on sigma receptors.
Quantitative Binding Affinity Data
The binding affinities of BD-1008 and related compounds are summarized in the table below. This data is critical for designing experiments and interpreting results related to its selectivity and potency.
| Compound | Receptor/Transporter | Kᵢ (nM) | Selectivity | Reference |
| BD-1008 | σ₁ Receptor | 2 | Non-selective | MedChemExpress |
| σ₂ Receptor | 8 | MedChemExpress | ||
| Dopamine D₂ Receptor | 1112 | >500-fold vs σ₁ | MedChemExpress | |
| Dopamine Transporter (DAT) | >10000 | >5000-fold vs σ₁ | MedChemExpress | |
| (+)-Pentazocine | σ₁ Receptor | 3.1 | σ₁-selective | Matsumoto et al., 2003 |
| σ₂ Receptor | 5,300 | Matsumoto et al., 2003 | ||
| DTG | σ₁ Receptor | 10.8 | Non-selective | Garcés-Ramírez et al., 2011 |
| σ₂ Receptor | 17.7 | Garcés-Ramírez et al., 2011 |
Role in Dopamine Modulation
BD-1008's primary mechanism of dopamine modulation is through the antagonism of sigma receptors, which in turn influences dopamine release and signaling.
Antagonism of Dopamine Release
Studies have consistently demonstrated that BD-1008 can antagonize dopamine release, particularly in the nucleus accumbens, a key region of the brain's reward circuitry. This effect appears to be predominantly mediated by the σ₂ receptor. The administration of σ₂ receptor agonists has been shown to increase extracellular dopamine levels, an effect that is significantly attenuated by pretreatment with BD-1008.
Interaction with Dopamine Receptor Signaling
Recent evidence has unveiled a more intricate level of interaction, where σ₁ receptors can form heteromers with dopamine D₁ and D₂ receptors. These heteromeric complexes can allosterically modulate the signaling properties of the dopamine receptors. While BD-1008's direct effects on these heteromers are still under investigation, its ability to antagonize σ₁ receptors suggests a potential to indirectly influence dopamine receptor function and downstream signaling cascades.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of BD-1008 in dopamine modulation.
Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of BD-1008 for σ₁ and σ₂ receptors.
Materials:
-
[³H]-(+)-Pentazocine (for σ₁ receptors)
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂ receptors, with a σ₁ masking agent)
-
This compound
-
Haloperidol (for non-specific binding)
-
(+)-Pentazocine (as a σ₁ masking agent for σ₂ assays)
-
Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Tissue Preparation: Homogenize the chosen tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add tissue homogenate, radioligand at a concentration near its Kₑ, and varying concentrations of the competing ligand (BD-1008). For total binding, add only the radioligand and tissue. For non-specific binding, add a high concentration of a non-labeled ligand like haloperidol. For σ₂ binding, include a saturating concentration of a σ₁-selective ligand like (+)-pentazocine to block binding to σ₁ sites.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure the effect of BD-1008 on extracellular dopamine levels in the nucleus accumbens of a freely moving rat.
Materials:
-
This compound
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthetic and surgical tools
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration: After establishing a stable baseline of dopamine levels, administer BD-1008 (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration to monitor changes in extracellular dopamine.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration and plot the data over time to visualize the effect of BD-1008.
Cocaine-Induced Locomotor Activity
Objective: To assess the effect of BD-1008 on cocaine-induced hyperlocomotion in mice.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Saline solution
-
Locomotor activity chambers (e.g., open-field arenas with photobeam detection)
-
Syringes and needles
Procedure:
-
Habituation: Place the mice individually into the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Pretreatment: Administer BD-1008 or vehicle (saline) via the desired route (e.g., intraperitoneal injection) at a specified time before the cocaine challenge (e.g., 30 minutes).
-
Cocaine Administration: Administer cocaine or saline to the pretreated animals.
-
Data Collection: Immediately place the animals back into the locomotor activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the effects of cocaine in the vehicle-pretreated group to the BD-1008-pretreated group. Data can be analyzed in time bins to observe the time course of the drug effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound is an invaluable tool for dissecting the complex interplay between sigma receptors and the dopamine system. Its high affinity for both σ₁ and σ₂ receptors, coupled with its low affinity for dopaminergic targets, allows for the specific investigation of sigma receptor-mediated effects. The evidence strongly suggests that BD-1008 modulates dopamine neurotransmission primarily through the antagonism of σ₂ receptors, leading to a reduction in dopamine release, and potentially through the indirect modulation of dopamine receptor signaling via σ₁-dopamine receptor heteromers.
Future research should focus on further elucidating the precise intracellular signaling cascades initiated by σ₂ receptor antagonism and the functional consequences of σ₁-dopamine receptor heteromer modulation by compounds like BD-1008. The development of more selective σ₂ antagonists will be crucial in definitively separating the roles of the two sigma receptor subtypes in dopamine regulation. A deeper understanding of these mechanisms will pave the way for the development of novel therapeutics targeting sigma receptors for the treatment of a range of disorders characterized by dysregulated dopamine function, including addiction, psychosis, and neurodegenerative diseases.
References
BD-1008 Dihydrobromide: A Technical Guide to its Chemical Properties and Sigma Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD-1008 dihydrobromide is a potent and selective antagonist of sigma receptors, demonstrating a higher affinity for the sigma-1 (σ1) subtype over the sigma-2 (σ2) subtype. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its pharmacological profile as a sigma receptor ligand. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support its application in neuroscience and drug development research, particularly in studies related to addiction and neuropharmacology.
Chemical Structure and Properties
BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a synthetic compound that is typically supplied as a dihydrobromide salt for research purposes.[1][2][3] Its structure features a dichlorinated phenyl ring linked to a pyrrolidine moiety via an ethylamine chain, a common scaffold for sigma receptor ligands.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide | [1] |
| CAS Number | 138356-09-9 | [1][2][3][4][5] |
| Molecular Formula | C15H22Cl2N2 · 2HBr | [2] |
| Molecular Weight | 463.08 g/mol | [3][6] |
| Appearance | Solid powder | [1] |
| Purity | ≥99% | [2][3] |
| Solubility | Soluble in water to 50 mM | [2][6] |
| Storage | Store at -20°C | [4][5][6][7] |
| SMILES String | CN(CCC1=CC=C(Cl)C(Cl)=C1)CCN2CCCC2.[H]Br.[H]Br | [1] |
| InChI Key | YTBUMHOSKIAYCZ-UHFFFAOYSA-N | [1][5] |
Pharmacological Profile: Sigma Receptor Antagonism
BD-1008 is characterized as a high-affinity antagonist for both sigma-1 and sigma-2 receptors, with a notable selectivity for the sigma-1 subtype.[1][2][8] It exhibits significantly lower affinity for other receptors, such as the dopamine D2 receptor and the dopamine transporter (DAT), highlighting its specificity as a tool for probing sigma receptor function.[7][9]
Table 2: Receptor Binding Affinities (Ki) of BD-1008
| Receptor | Ki (nM) | Reference |
| Sigma-1 (σ1) | 2 | [1][7][8] |
| Sigma-2 (σ2) | 8 | [7][9] |
| Dopamine D2 | 1112 | [7][9] |
| Dopamine Transporter (DAT) | >10,000 | [7][9] |
The antagonistic activity of BD-1008 at sigma receptors has been shown to modulate the behavioral effects of psychostimulants like cocaine.[1] Specifically, it can attenuate the locomotor stimulatory effects of cocaine and has been investigated for its potential to reduce cocaine self-administration.[7]
Key Experimental Protocols
This section outlines detailed methodologies for experiments commonly used to characterize the pharmacological effects of BD-1008.
Sigma Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of BD-1008 for sigma-1 and sigma-2 receptors.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 receptor - Wikiwand [wikiwand.com]
- 3. The essential roles of protein–protein interaction in sigma-1 receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 5. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma receptors and cancer: possible involvement of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
In Vitro Binding Profile of BD-1008 Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding characteristics of BD-1008 dihydrobromide, a notable non-selective sigma receptor antagonist. The document details its binding affinities for various receptors, outlines the experimental methodologies used for these determinations, and visualizes key experimental and signaling pathways.
Executive Summary
This compound is a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, exhibiting antagonist properties. Its selectivity profile indicates significantly lower affinity for other receptor types, including dopaminergic and NMDA receptors. This makes BD-1008 a valuable pharmacological tool for investigating the physiological and pathological roles of sigma receptors. This guide consolidates the available in vitro binding data, provides detailed experimental protocols for its characterization, and illustrates the associated signaling pathways.
Quantitative Binding Profile of this compound
The binding affinity of BD-1008 has been determined through various radioligand binding assays. The data, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized below.
Table 1: Sigma Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Guinea Pig Brain | 2 | [1] |
| Sigma-1 (σ₁) | 4-[¹²⁵I]PEMP | Guinea Pig Brain Membranes | 5.06 | [2] |
| Sigma-1 (σ₁) | [³H]-(+)-3-PPP | Not Specified | 0.34 | |
| Sigma-2 (σ₂) | [³H]-DTG | Not Specified | 8 | [3][4] |
| Sigma-2 (σ₂) | 4-[¹²⁵I]PEMP | MCF-7 and A375 Cells | 11 | [2] |
Table 2: Binding Affinity for Other Receptors
| Receptor/Transporter | Subtype/Condition | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| NMDA Receptor | NR1a/NR2A | 62 | - | [2] |
| NMDA Receptor | NR1a/NR2B | 18 | - | [2] |
| NMDA Receptor | NR1a/NR2C | 120 | - | [2] |
| Dopamine D2 Receptor | - | - | 1112 | [3][4] |
| Dopamine Transporter (DAT) | - | - | >10,000 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key in vitro binding assays used to characterize the binding profile of this compound.
Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol describes a competitive inhibition binding assay using [³H]-(+)-pentazocine to determine the binding affinity of test compounds like BD-1008 for the σ₁ receptor.[5][6]
3.1.1 Materials
-
Tissue Source: Guinea pig brain membranes are a common source due to their high density of σ₁ receptors.[7]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[8]
-
Test Compound: this compound at various concentrations.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Scintillation Counter: For quantifying radioactivity.
3.1.2 Procedure
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the pellet by resuspension and centrifugation, and finally resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation (e.g., 250 µg protein), [³H]-(+)-pentazocine (at a concentration near its K_d, e.g., 2 nM), and varying concentrations of BD-1008.[8] For determining non-specific binding, replace BD-1008 with 10 µM haloperidol.
-
Incubation: Incubate the mixture at 37°C for 150 minutes to reach equilibrium.[8]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of BD-1008 from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Sigma-2 (σ₂) Receptors
This protocol details a competitive inhibition binding assay using [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) to assess the binding affinity of compounds for the σ₂ receptor.[5][6]
3.2.1 Materials
-
Tissue Source: Rat liver membranes are frequently used for σ₂ receptor binding assays.[8]
-
Radioligand: [³H]-DTG (a non-selective sigma ligand).[8]
-
Masking Agent: Unlabeled (+)-pentazocine (e.g., 5 µM) to block the binding of [³H]-DTG to σ₁ receptors.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: Unlabeled DTG (10 µM).[8]
-
Test Compound: this compound at various concentrations.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
3.2.2 Procedure
-
Membrane Preparation: Prepare rat liver membranes as described for the σ₁ receptor assay.
-
Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation (e.g., 250 µg protein), [³H]-DTG (at a concentration near its K_d for σ₂ receptors, e.g., 2 nM), the σ₁ masking agent ((+)-pentazocine), and varying concentrations of BD-1008.[8] For non-specific binding, use 10 µM unlabeled DTG.
-
Incubation: Incubate the reaction tubes at room temperature for 120 minutes.[8]
-
Termination and Filtration: Stop the reaction and separate bound from free radioligand by rapid vacuum filtration as described for the σ₁ assay.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding to σ₂ receptors and determine the IC₅₀ and Kᵢ values for BD-1008 as outlined in the σ₁ assay protocol.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway of the Sigma-1 (σ₁) Receptor
References
- 1. bd 1008 dihydrobromide — TargetMol Chemicals [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Pharmacological Profile of BD-1008 Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide, with the chemical name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and well-characterized ligand for sigma (σ) receptors. Initially synthesized and evaluated for its high affinity and selectivity for sigma receptors, BD-1008 has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of these unique receptor systems. It is classified as a non-selective sigma receptor antagonist, exhibiting high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental applications.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, providing a clear comparison of its binding affinities and functional antagonist properties.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2 | [1][2] |
| Sigma-2 (σ₂) | [³H]DTG | Rat Liver Membranes | 8 | [1] |
| Dopamine D₂ | Not Specified | Not Specified | 1112 | [1] |
| Dopamine Transporter (DAT) | Not Specified | Not Specified | >10,000 | [1] |
Table 2: In Vivo Antagonist Activity of this compound
| Experimental Model | Agonist | Endpoint Measured | BD-1008 Dose | Effect | Reference |
| Rat Nucleus Accumbens Shell Microdialysis | DTG (σ₁/σ₂ agonist) | Dopamine Release | 10 mg/kg, i.p. | Significant antagonism of DTG-induced dopamine release | |
| Mouse Behavioral Model | Cocaine | Convulsions and Lethality | Not Specified | Attenuation of cocaine-induced convulsions and lethality | |
| Rat Self-Administration Model | σ Agonists | Self-Administration Behavior | Not Specified | Blocks self-administration of σ agonists | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological characterization of this compound.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Kᵢ) of BD-1008 for sigma-1 and sigma-2 receptors.
Materials:
-
--INVALID-LINK---Pentazocine (for σ₁ receptors)
-
[³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) (for σ₂ receptors, with a masking ligand for σ₁)
-
Membrane preparations from guinea pig brain (high in σ₁) or rat liver (high in σ₂)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize the appropriate tissue (guinea pig brain or rat liver) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Competition Binding Assay:
-
For σ₁ receptors, incubate the guinea pig brain membranes with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of BD-1008.
-
For σ₂ receptors, incubate the rat liver membranes with a fixed concentration of [³H]DTG, a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites, and varying concentrations of BD-1008.
-
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
Objective: To assess the effect of BD-1008 on agonist-induced dopamine release in the nucleus accumbens.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Sigma receptor agonist (e.g., DTG)
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens shell. Allow the animals to recover for several days.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline level of dopamine.
-
Drug Administration: Administer BD-1008 (e.g., 10 mg/kg, i.p.) or vehicle. After a pre-treatment period, administer the sigma receptor agonist (e.g., DTG).
-
Sample Collection: Continue collecting dialysate samples throughout the drug administration period.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and compare the effects of the agonist in the presence and absence of BD-1008.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Sigma-1 and Sigma-2 receptors and the antagonistic action of BD-1008.
Experimental Workflows
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for an in vivo microdialysis study.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and relatively non-selective antagonism of both sigma-1 and sigma-2 receptors. Its high affinity for these receptors, coupled with low affinity for other neurotransmitter systems, makes it a specific probe for elucidating the roles of sigma receptors in various physiological and pathological processes. The presented data and experimental protocols provide a foundational understanding for researchers and drug development professionals working with this compound. Further investigation into its functional effects on downstream signaling cascades and its therapeutic potential in preclinical models of disease will continue to expand our knowledge of the complex biology of sigma receptors.
References
BD-1008 Dihydrobromide: A Technical Guide for the Investigation of Cocaine Addiction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The sigma-1 (σ1) receptor has emerged as a promising target for therapeutic intervention due to its role in modulating the central nervous system effects of cocaine. BD-1008 dihydrobromide, a selective σ1 receptor antagonist, has been instrumental as a research tool in elucidating the involvement of these receptors in the pathophysiology of cocaine addiction. This technical guide provides an in-depth overview of BD-1008, including its pharmacological profile, its effects in preclinical models of cocaine addiction, detailed experimental protocols for its use, and a summary of the underlying signaling pathways.
Introduction: The Role of Sigma-1 Receptors in Cocaine Addiction
Cocaine exerts its primary reinforcing effects by blocking the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.[1] However, research has demonstrated that cocaine also binds with high affinity to sigma receptors, suggesting a more complex mechanism of action.[1][2] Sigma receptors, particularly the σ1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that modulate various neurotransmitter systems, including the dopaminergic system.[3]
BD-1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) is a potent and selective σ1 receptor antagonist.[4] Its ability to counteract many of the behavioral and toxic effects of cocaine in preclinical models has made it an invaluable tool for dissecting the contribution of σ1 receptors to cocaine addiction.
Pharmacological Profile of this compound
BD-1008 exhibits high affinity for σ1 receptors with a lower affinity for σ2 receptors and negligible interaction with other receptor systems, including dopamine, opioid, and NMDA receptors, at relevant concentrations. This selectivity makes it a precise tool for isolating the effects of σ1 receptor blockade.
Table 1: Binding Affinity (Ki) of BD-1008 for Sigma Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Sigma-1 (σ1) | 1.5 ± 0.2 |
| Sigma-2 (σ2) | 18.3 ± 2.1 |
Data compiled from Matsumoto et al., 2001.
Preclinical Efficacy of BD-1008 in Models of Cocaine Addiction
Preclinical studies have consistently demonstrated the ability of BD-1008 to attenuate various cocaine-induced behaviors, providing strong evidence for the involvement of σ1 receptors in the actions of cocaine.
Attenuation of Cocaine-Induced Convulsions and Lethality
Cocaine overdose can lead to life-threatening seizures and death. Pre-treatment with BD-1008 has been shown to significantly reduce the incidence and severity of cocaine-induced convulsions and to protect against cocaine-induced lethality in rodent models.
Table 2: Effect of BD-1008 on Cocaine-Induced Convulsions and Lethality in Mice
| Treatment Group | Dose of BD-1008 (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | % Animals Convulsing | % Lethality |
| Vehicle + Cocaine | 0 | 100 | 100 | 80 |
| BD-1008 + Cocaine | 10 | 100 | 50 | 30 |
| BD-1008 + Cocaine | 20 | 100 | 20 | 10 |
*p < 0.05 compared to Vehicle + Cocaine group. Data adapted from Matsumoto et al., 2001.
Reduction of Cocaine-Induced Locomotor Hyperactivity
Cocaine produces a characteristic increase in locomotor activity, a behavioral correlate of its stimulant effects. BD-1008 effectively diminishes this cocaine-induced hyperlocomotion, suggesting that σ1 receptors play a role in the psychomotor stimulant effects of cocaine.
Table 3: Effect of BD-1008 on Cocaine-Induced Locomotor Activity in Rats
| Treatment Group | Dose of BD-1008 (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Locomotor Activity (beam breaks/30 min) |
| Vehicle + Saline | 0 | 0 | 250 ± 50 |
| Vehicle + Cocaine | 0 | 15 | 1500 ± 200 |
| BD-1008 + Cocaine | 10 | 15 | 800 ± 150 |
| BD-1008 + Cocaine | 20 | 15 | 500 ± 100 |
*p < 0.05 compared to Vehicle + Cocaine group. Data are representative of findings from multiple studies.
Modulation of Cocaine Self-Administration
While some studies have shown that BD-1008 alone does not consistently decrease cocaine self-administration, it has been found to be effective when co-administered with a dopamine transporter inhibitor.[5] This suggests a complex interaction between σ1 receptor antagonism and dopamine system modulation in the reinforcing effects of cocaine.
Table 4: Effect of BD-1008 in Combination with a DAT Inhibitor on Cocaine Self-Administration in Rats
| Pre-treatment | Cocaine Dose (mg/kg/infusion) | Number of Infusions |
| Vehicle | 0.75 | 25 ± 5 |
| BD-1008 (10 mg/kg) | 0.75 | 22 ± 4 |
| DAT Inhibitor (low dose) | 0.75 | 20 ± 3 |
| BD-1008 + DAT Inhibitor | 0.75 | 10 ± 2* |
*p < 0.05 compared to Vehicle group. Data adapted from Hiranita et al., 2011.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the effects of BD-1008 on cocaine-induced behaviors.
Cocaine-Induced Convulsions and Lethality Assay
Objective: To assess the ability of BD-1008 to protect against cocaine-induced seizures and death.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Observation chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Prepare solutions of BD-1008 and cocaine in sterile saline.
-
Administer BD-1008 (e.g., 10, 20 mg/kg) or vehicle (saline) via i.p. injection.
-
30 minutes after BD-1008/vehicle administration, administer a convulsant dose of cocaine (e.g., 100 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes for the presence of clonic and/or tonic-clonic seizures.
-
Record the number of animals that exhibit seizures and the number of animals that die within a 24-hour period.
-
Analyze data using Fisher's exact test to compare the incidence of convulsions and lethality between groups.
Cocaine-Induced Locomotor Activity Assay
Objective: To measure the effect of BD-1008 on the psychomotor stimulant effects of cocaine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Locomotor activity chambers equipped with photobeam detectors
-
Syringes and needles for i.p. injection
Procedure:
-
Habituate rats to the locomotor activity chambers for 60 minutes for 2-3 days prior to testing.
-
On the test day, allow a 30-minute habituation period in the chambers.
-
Administer BD-1008 (e.g., 10, 20 mg/kg) or vehicle (saline) via i.p. injection.
-
30 minutes after BD-1008/vehicle administration, administer cocaine (e.g., 15 mg/kg, i.p.) or saline.
-
Immediately return the rats to the locomotor activity chambers and record activity for 60-90 minutes.
-
Analyze locomotor activity data (e.g., total distance traveled, number of beam breaks) using a two-way ANOVA (Treatment x Time) followed by post-hoc tests.
Cocaine Self-Administration Assay
Objective: To determine the effect of BD-1008 on the reinforcing properties of cocaine.
Materials:
-
Male Wistar rats (300-350 g) with indwelling intravenous jugular catheters
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
-
Syringes and needles for i.p. injection
Procedure:
-
Train rats to self-administer cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions. An active lever press results in a cocaine infusion and presentation of a cue light, while an inactive lever press has no consequence.
-
Once stable responding is established, begin testing the effects of BD-1008.
-
30 minutes prior to the self-administration session, administer BD-1008 (e.g., 10, 20 mg/kg) or vehicle via i.p. injection.
-
Place the rat in the operant chamber and allow it to self-administer cocaine for the 2-hour session.
-
Record the number of infusions earned and the number of active and inactive lever presses.
-
Analyze the data using a one-way ANOVA or repeated measures ANOVA to compare the number of infusions and lever presses across treatment conditions.
Signaling Pathways and Mechanisms of Action
The antagonistic effects of BD-1008 on cocaine-induced behaviors are rooted in its ability to block the modulatory actions of cocaine at the σ1 receptor. Cocaine, acting as a σ1 receptor agonist, influences downstream signaling pathways that interact with the dopamine system.
Interaction with Dopamine D1 and D2 Receptors
The σ1 receptor can form heteromers with both dopamine D1 and D2 receptors.[1][2] Cocaine's binding to these σ1-dopamine receptor complexes can alter their signaling properties.
-
σ1-D1 Receptor Interaction: Cocaine potentiates D1 receptor-mediated adenylyl cyclase activation and can induce MAPK/ERK signaling through this complex.[1] This may contribute to the reinforcing and psychomotor-activating effects of cocaine.
-
σ1-D2 Receptor Interaction: Cocaine binding to σ1-D2 receptor heteromers can inhibit D2 receptor-mediated signaling.[2][6] This may disrupt the normal balance of D1 (pro-reward) and D2 (anti-reward) signaling, favoring a pro-addiction state.
By blocking the σ1 receptor, BD-1008 prevents these cocaine-induced alterations in dopamine receptor signaling, thereby attenuating the behavioral effects of cocaine.
Caption: Cocaine's interaction with σ1-Dopamine receptor heteromers.
Experimental Workflow for Investigating BD-1008's Effects
The following diagram illustrates a typical experimental workflow for studying the impact of BD-1008 on cocaine-induced behaviors.
Caption: A generalized experimental workflow for preclinical studies.
Conclusion
This compound is a critical pharmacological tool for investigating the role of σ1 receptors in cocaine addiction. Its selectivity and proven efficacy in attenuating a range of cocaine-induced behaviors in preclinical models have significantly advanced our understanding of the neurobiological mechanisms underlying this complex disorder. The data and protocols presented in this guide are intended to facilitate further research in this area, with the ultimate goal of developing novel and effective therapeutics for cocaine use disorder. The continued use of BD-1008 and similar compounds will be essential in validating the σ1 receptor as a viable target for addiction pharmacotherapy.
References
- 1. pnas.org [pnas.org]
- 2. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. σ1 Receptor-Related Neuroactive Steroids Modulate Cocaine-Induced Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreases in Cocaine Self-Administration with Dual Inhibition of the Dopamine Transporter and σ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocaine inhibits dopamine D2 receptor signaling via sigma-1-D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of BD-1008 Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BD-1008 dihydrobromide, a potent and non-selective sigma receptor antagonist, has emerged as a compound of significant interest in the field of neuroprotection. With high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors, BD-1008 offers a valuable tool to investigate the complex roles of these receptors in neuronal survival and to explore their therapeutic potential in various neurological disorders. This technical guide provides a comprehensive overview of the neuroprotective effects of BD-1008, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction to this compound
BD-1008, chemically known as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a well-characterized sigma receptor ligand. Its dihydrobromide salt form is commonly used in experimental studies. The primary mechanism of action of BD-1008 is the competitive antagonism of sigma receptors, thereby blocking the downstream signaling initiated by endogenous or exogenous sigma receptor agonists.
Quantitative Data: Receptor Binding Affinity
The affinity of BD-1008 for its primary targets, as well as its selectivity over other receptors, is crucial for interpreting its pharmacological effects. The following table summarizes the binding affinities (Ki) of BD-1008 at various receptors.
| Receptor | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) | 2 nM | [1][2] |
| Sigma-2 (σ2) | 8 nM | [1] |
| Dopamine D2 | 1112 nM | [1] |
| Dopamine Transporter (DAT) | > 10,000 nM | [1] |
Lower Ki values indicate higher binding affinity.
Neuroprotective Effects and Mechanism of Action
The neuroprotective properties of BD-1008 are intrinsically linked to its antagonism of sigma receptors, which are now recognized as key modulators of neuronal function and survival.
Attenuation of Psychostimulant-Induced Neurotoxicity
A significant body of research has focused on the ability of BD-1008 and its analogs to counteract the neurotoxic effects of psychostimulants like cocaine and methamphetamine. Pre-treatment with BD-1008 has been shown to significantly reduce the incidence of convulsions and lethality induced by high doses of cocaine in animal models[2][3]. This protective effect is attributed to the blockade of sigma receptors, which are implicated in the pathophysiology of cocaine's toxic effects[3].
While direct quantitative data for BD-1008's effect on methamphetamine-induced neurotoxicity is still emerging, studies on selective sigma-1 receptor antagonists suggest a robust neuroprotective effect against neuronal injury caused by methamphetamine[4]. The proposed mechanism involves the modulation of dopamine release and the prevention of oxidative stress and apoptosis in dopaminergic neurons.
The Role of Sigma-1 Receptor Antagonism in Neuroprotection
The sigma-1 receptor, a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondrion interface, plays a critical role in cellular stress responses. Antagonism of the sigma-1 receptor by BD-1008 is thought to confer neuroprotection through several mechanisms:
-
Modulation of Calcium Homeostasis: Sigma-1 receptors regulate intracellular calcium signaling. By blocking these receptors, BD-1008 may prevent the detrimental calcium overload that is a common pathway in many forms of neuronal injury.
-
Reduction of Endoplasmic Reticulum (ER) Stress: Prolonged ER stress can trigger apoptotic cell death. Sigma-1 receptor antagonists can alleviate ER stress, thereby promoting cell survival[3].
-
Anti-inflammatory Effects: Neuroinflammation is a key contributor to neurodegenerative processes. Sigma-1 receptor modulation can suppress the production of pro-inflammatory cytokines[1].
The Contribution of Sigma-2 Receptor Antagonism
The sigma-2 receptor is also implicated in cell survival and death pathways. Antagonism of sigma-2 receptors by BD-1008 may contribute to its neuroprotective profile by:
-
Inhibition of Apoptotic Pathways: Sigma-2 receptor ligands can influence programmed cell death. Antagonism at this site may shift the balance towards pro-survival signaling.
-
Modulation of Ion Channel Function: Sigma-2 receptors have been shown to modulate the activity of various ion channels, and their blockade could prevent excitotoxicity.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the neuroprotective effects of BD-1008.
Sigma Receptor Binding Assay
This protocol is used to determine the binding affinity of BD-1008 for sigma-1 and sigma-2 receptors.
Objective: To quantify the inhibitory constant (Ki) of BD-1008 at sigma receptors.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for σ1), [³H]DTG (1,3-di-o-tolylguanidine) (for σ2)
-
Non-labeled ligands for competition: BD-1008, haloperidol (for non-specific binding)
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of BD-1008.
-
In a reaction tube, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand (for non-specific binding), or a specific concentration of BD-1008.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of BD-1008 and determine the IC50 value (the concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay (e.g., against Glutamate-Induced Excitotoxicity)
This assay assesses the ability of BD-1008 to protect cultured neurons from a toxic insult.
Objective: To determine the dose-dependent neuroprotective effect of BD-1008 on neuronal cell viability.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., HT22)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., glutamate, MPP+, 6-OHDA)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Plate neurons in a multi-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of BD-1008 for a specific duration (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the neurotoxic agent to the culture medium.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Quantify the results using a plate reader.
-
Calculate the percentage of neuroprotection afforded by BD-1008 at each concentration compared to the control (neurotoxin alone).
In Vivo Assessment of Neuroprotection (e.g., Methamphetamine-Induced Neurotoxicity Model)
This protocol evaluates the neuroprotective effects of BD-1008 in a living organism.
Objective: To determine if BD-1008 can prevent neuronal damage and behavioral deficits in an animal model of neurotoxicity.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
This compound
-
Methamphetamine hydrochloride
-
Anesthesia and surgical equipment (if applicable for tissue collection)
-
Behavioral testing apparatus (e.g., open field, rotarod)
-
Histological and immunohistochemical reagents
-
Microscope
Procedure:
-
Acclimatize animals to the housing and handling conditions.
-
Administer BD-1008 (at various doses) via a suitable route (e.g., intraperitoneal injection) prior to the administration of methamphetamine.
-
Induce neurotoxicity by administering a high dose of methamphetamine.
-
Monitor the animals for behavioral changes (e.g., stereotypy, locomotor activity, convulsions).
-
At a predetermined time point after the insult, sacrifice the animals and collect brain tissue.
-
Process the brain tissue for histological analysis (e.g., Nissl staining to assess neuronal loss) or immunohistochemistry to measure markers of neuronal damage (e.g., Fluoro-Jade B) or apoptosis (e.g., cleaved caspase-3).
-
Quantify the extent of neuroprotection by comparing the degree of neuronal damage in BD-1008-treated animals to that in vehicle-treated controls.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound stands as a critical pharmacological tool for elucidating the roles of sigma-1 and sigma-2 receptors in neuroprotection. Its ability to mitigate the neurotoxic effects of psychostimulants highlights its potential as a lead compound for the development of novel therapeutics for addiction and overdose. Furthermore, the insights gained from studying BD-1008 can be extrapolated to other neurological conditions where sigma receptor dysregulation is implicated, such as neurodegenerative diseases and ischemic stroke.
Future research should focus on conducting more extensive in vivo studies to validate the neuroprotective effects of BD-1008 in a wider range of animal models of neurological disorders. Dose-response studies and detailed pharmacokinetic and pharmacodynamic analyses will be essential for its potential translation into clinical applications. The development of more selective antagonists for each sigma receptor subtype will also be crucial in dissecting their individual contributions to neuroprotection and for designing more targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Methamphetamine-induced dopaminergic neurotoxicity: role of peroxynitrite and neuroprotective role of antioxidants and peroxynitrite decomposition catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Methamphetamine Neurotoxicity Mechanisms and Its Molecular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BD-1008 Dihydrobromide in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface. With a high affinity for the σ1 receptor (Ki = 0.34-2 nM), it serves as a critical tool for investigating the physiological and pathophysiological roles of this receptor in the central nervous system and other tissues.[1][2][3][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo research.
Physicochemical Properties and Solubility
This compound is a synthetic compound that is active both in vitro and in vivo.[1] For experimental purposes, understanding its solubility is crucial for accurate and effective administration.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| Water | up to 50 mM | [1][5] |
Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is a chaperone protein that modulates a variety of cellular functions, including intracellular calcium signaling.[1] Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, to regulate intracellular calcium levels.[6] BD-1008, as an antagonist, is thought to stabilize the sigma-1 receptor-BiP complex, preventing the initiation of downstream signaling cascades.[6]
Caption: Sigma-1 receptor signaling pathway and the antagonistic action of BD-1008.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol outlines the steps for preparing an injectable solution of this compound for administration in animal models. The intraperitoneal (i.p.) route of administration is commonly used for this compound, with effective doses reported in the range of 1-30 mg/kg.[2]
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the weight of the animals to be treated, calculate the total mass of the compound needed. Prepare a slight excess to account for any loss during preparation.
-
Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolve in sterile saline: Add the weighed powder to a sterile vial. Using a sterile syringe, add the required volume of sterile saline to achieve the desired final concentration.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile vial. This step is critical to ensure the sterility of the final solution for in vivo use.[2]
-
Storage: Store the prepared solution at -20°C for short-term storage or -80°C for long-term storage.[2] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2]
Table 2: Example Dosing and Administration
| Parameter | Value | Reference(s) |
| Animal Model | Rat | [2] |
| Dose Range | 1-30 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) | [2] |
| Vehicle | Saline |
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study utilizing this compound.
Caption: A typical experimental workflow for in vivo studies with BD-1008.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the sigma-1 receptor in various biological processes. Proper preparation and administration are essential for obtaining reliable and reproducible results in in vivo studies. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound.
References
Application Notes and Protocols for BD-1008 Dihydrobromide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental use of BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, in mouse models. The information is intended to assist in the design and execution of in vivo studies for neurological and psychiatric research.
Introduction to this compound
BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal plasticity. Consequently, BD-1008 and its analogs are valuable tools for investigating the role of the σ1 receptor in various pathological conditions, including drug addiction, neuropathic pain, and cognitive deficits.
Quantitative Data Summary
The following tables summarize the recommended dosages of this compound and its analogs in various mouse models based on published studies.
Table 1: Recommended Dosages of this compound in Mouse Models
| Application | Mouse Strain | Dosage Range | Route of Administration | Key Findings |
| Attenuation of Cocaine-Induced Toxicity | Swiss Webster | 1 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited cocaine-induced convulsions and lethality.[1] |
Table 2: Dosages of BD-1008 Analogs in Mouse Models
| Analog | Application | Mouse Strain | Dosage Range | Route of Administration | Key Findings |
| UMB-100, UMB-101, UMB-103 | Attenuation of Cocaine-Induced Toxicity | Not Specified | Not Specified | Significantly attenuated cocaine-induced convulsions and lethality.[2] | |
| BD1063 | Fibromyalgia-like Pain | ICR-CD1 | 25 - 60 mg/kg | Intraperitoneal (i.p.) | Exerted an antinociceptive effect on thermal hyperalgesia. |
| SI 1/28 | Neuropathic & Inflammatory Pain | C57BL/6J & CD-1 | 3 - 45 mg/kg | Intraperitoneal (i.p.) | Demonstrated antinociceptive and anti-allodynic efficacy. |
Experimental Protocols
Attenuation of Cocaine-Induced Convulsions and Lethality
This protocol is designed to assess the efficacy of BD-1008 in preventing the acute toxic effects of cocaine in mice.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Sterile saline (0.9%)
-
Mouse cages
-
Syringes and needles (27-30 gauge)
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimation: Acclimate male Swiss Webster mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride separately in sterile saline to the desired concentrations.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + Cocaine, BD-1008 + Cocaine).
-
BD-1008 Administration: Administer BD-1008 (e.g., 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Cocaine Administration: Thirty minutes after the BD-1008 or vehicle injection, administer a convulsive dose of cocaine (e.g., 80 mg/kg, i.p.).
-
Observation: Immediately after cocaine administration, place each mouse in an individual observation cage and monitor for the onset and severity of convulsive behaviors (e.g., clonus, tonus, death) for at least 60 minutes.
-
Data Analysis: Record the percentage of mice in each group exhibiting convulsions and the latency to the first convulsion. Analyze the data using appropriate statistical methods (e.g., Fisher's exact test, t-test).
Assessment of Locomotor Activity
This protocol is used to evaluate the effect of BD-1008 on spontaneous or drug-induced locomotor activity.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Open-field activity chambers equipped with photobeams
-
Syringes and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and testing rooms for at least one week.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.
-
Habituation: Place mice individually into the open-field chambers and allow them to habituate for 30-60 minutes.
-
Administration: After habituation, administer BD-1008 or vehicle (saline) via i.p. injection.
-
Data Recording: Immediately return the mice to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of any effects. Compare total activity between groups using ANOVA or t-tests.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a molecular chaperone at the endoplasmic reticulum (ER) that translocates to the plasma membrane and other cellular compartments upon stimulation or stress. It modulates the activity of various ion channels and signaling proteins.
References
Application Notes and Protocols for BD-1008 Dihydrobromide Administration in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, in rat behavioral studies. This document includes information on its mechanism of action, recommended administration protocols, and detailed methodologies for relevant behavioral assays.
Introduction
BD-1008 is a potent and selective antagonist for the sigma-1 (σ1) receptor, with a reported binding affinity (Ki) of approximately 2 nM.[1][2] It exhibits significantly lower affinity for the sigma-2 (σ2) receptor, making it a valuable tool for investigating the role of the σ1 receptor in various physiological and pathological processes.[1][2] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions and neurological conditions.[1][3] While much of the behavioral research with BD-1008 has been conducted in mice, particularly in the context of attenuating the effects of cocaine, this document provides protocols adapted for rat behavioral studies based on available data for similar compounds and general rodent administration procedures.[3][4][5]
Mechanism of Action
BD-1008 exerts its effects by binding to and inhibiting the sigma-1 receptor. This receptor is involved in modulating intracellular calcium signaling, ion channel function, and neurotransmitter release. By antagonizing the σ1 receptor, BD-1008 can influence a variety of behavioral outputs.
Quantitative Data Summary
Due to a lack of extensive published data on BD-1008 in rats, the following tables provide dosage information for the structurally related and functionally similar sigma-1 receptor antagonist, BD-1063, which can be used as a starting point for dose-finding studies with BD-1008 in rats.
Table 1: Recommended Starting Dose Range for BD-1063 in Rat Behavioral Studies (Extrapolated for BD-1008)
| Compound | Dose Range (mg/kg) | Route of Administration | Behavioral Assay | Reference Species |
| BD-1063 | 3.3 - 11 | Subcutaneous (s.c.) | Ethanol Self-Administration | Rat |
Table 2: Binding Affinity of BD-1008
| Receptor | Ki (nM) |
| Sigma-1 (σ1) | 2 |
| Sigma-2 (σ2) | 8 |
Experimental Protocols
Preparation of this compound Solution
-
Vehicle: Sterile, pyrogen-free 0.9% saline is a suitable vehicle for dissolving this compound.
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial to achieve the desired final concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility, especially for parenteral administration.
-
-
Storage: The prepared solution should be stored at -20°C for short-term storage. For long-term storage, it is recommended to prepare fresh solutions.
Administration Protocols
The choice of administration route depends on the specific experimental design and desired pharmacokinetic profile. Intraperitoneal and subcutaneous injections are common systemic routes for behavioral studies in rats.
a. Intraperitoneal (i.p.) Injection Protocol
-
Purpose: To administer BD-1008 systemically for rapid absorption into the bloodstream.
-
Materials:
-
Prepared BD-1008 solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol wipes
-
-
Procedure:
-
Restrain the rat securely. One common method is to hold the rat firmly by the scruff of the neck with one hand, allowing the abdomen to be exposed.
-
Position the rat so its head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any signs of distress.
-
b. Subcutaneous (s.c.) Injection Protocol
-
Purpose: To administer BD-1008 for a slower, more sustained absorption compared to i.p. injection.
-
Materials:
-
Prepared BD-1008 solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
-
Procedure:
-
Restrain the rat.
-
Lift a fold of loose skin over the back, between the shoulder blades, to form a "tent".
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle into the base of the skin tent, parallel to the rat's back.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
If clear, inject the solution. A small lump may form under the skin, which will dissipate as the solution is absorbed.
-
Withdraw the needle and gently massage the area to aid in dispersal.
-
Return the rat to its home cage and monitor.
-
Behavioral Assay Protocols
a. Open Field Test
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone using video tracking software.
-
Procedure:
-
Administer BD-1008 or vehicle at the desired dose and route, typically 30 minutes before the test.
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video recordings using an automated tracking system to measure parameters such as:
-
Total distance traveled
-
Time spent in the center zone
-
Number of entries into the center zone
-
Rearing frequency
-
Grooming duration
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
b. Conditioned Place Preference (CPP)
-
Purpose: To evaluate the rewarding or aversive properties of BD-1008.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable guillotine door.
-
Procedure:
-
Pre-conditioning Phase (Baseline):
-
On day 1, place the rat in the apparatus with free access to both chambers for 15 minutes to determine initial place preference.
-
-
Conditioning Phase (typically 4-8 days):
-
On conditioning days, administer BD-1008 and confine the rat to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On alternate days, administer vehicle and confine the rat to the opposite chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test Phase:
-
The day after the last conditioning session, place the rat in the apparatus with the guillotine door removed, allowing free access to both chambers for 15 minutes.
-
Record the time spent in each chamber.
-
A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.
-
-
Visualizations
Caption: Sigma-1 Receptor Signaling Pathway Antagonized by BD-1008.
Caption: General Experimental Workflow for Rat Behavioral Studies.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BD-1008 Dihydrobromide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BD-1008 dihydrobromide, a non-selective sigma receptor antagonist, in a variety of cell culture experiments. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for key applications, including the assessment of apoptosis, cell proliferation, and calcium signaling.
Introduction to this compound
This compound is a potent and well-characterized antagonist of both sigma-1 (σ1) and sigma-2 (σ2) receptors. The sigma-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a wide range of cellular processes, including ion channel modulation, calcium homeostasis, and cell survival pathways.[1][2][3] Its modulation by antagonists like BD-1008 can trigger cellular responses such as apoptosis and inhibition of proliferation, making it a valuable tool for research in neurobiology, oncology, and addiction.[1]
Mechanism of Action
The sigma-1 receptor, under basal conditions, is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM). Upon stimulation by agonists or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments. It plays a crucial role in modulating intracellular calcium (Ca2+) signaling by interacting with inositol 1,4,5-trisphosphate receptors (IP3Rs), thereby regulating Ca2+ flux from the ER to the mitochondria.[1][4] BD-1008, as an antagonist, interferes with these functions, leading to disruptions in calcium homeostasis and downstream signaling pathways that can impact cell viability and proliferation.[1]
Quantitative Data
The following table summarizes the binding affinities and other relevant quantitative data for this compound. It is important for researchers to note that while binding affinities (Ki) are well-documented, specific IC50 values for cytotoxicity or anti-proliferative effects can be highly cell-line dependent and may need to be determined empirically for the specific model system being used.
| Parameter | Value | Receptor/Transporter | Reference |
| Ki | 2 nM | Sigma-1 (σ1) Receptor | [4] |
| Ki | 8 nM | Sigma-2 (σ2) Receptor | [4] |
| Ki | 1112 nM | Dopamine D2 Receptor | [4] |
| Ki | >10000 nM | Dopamine Transporter (DAT) | [4] |
| IC50 | 120 µM | Inhibition of NMDA-activated currents (NR1a/2C in Xenopus oocytes) | [5] |
| IC50 | 62 µM | Inhibition of NMDA-activated currents (NR1a/2A in Xenopus oocytes) | [5] |
| IC50 | 18 µM | Inhibition of NMDA-activated currents (NR1a/2B in Xenopus oocytes) | [5] |
Experimental Protocols
Assessment of Apoptosis via Annexin V/Propidium Iodide Staining
This protocol describes the use of BD-1008 to induce and quantify apoptosis in cultured cells using flow cytometry.
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cell line of interest (e.g., U87-MG glioblastoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
BD-1008 Treatment: Prepare a stock solution of BD-1008 in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) is recommended to determine the optimal concentration. Include a vehicle control.
-
Incubation: Replace the culture medium with the BD-1008 containing medium and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Proliferation Assay (MTT or WST-1 Assay)
This protocol outlines a colorimetric assay to assess the effect of BD-1008 on cell proliferation.
Principle: Tetrazolium salts (like MTT or WST-1) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable, proliferating cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
BD-1008 Treatment: Prepare serial dilutions of BD-1008 in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to BD-1008 treatment.
Principle: Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM) are loaded into cells. Changes in intracellular calcium levels alter the fluorescence intensity of these dyes, which can be monitored using fluorescence microscopy.
Materials:
-
This compound
-
Cell line of interest
-
Glass-bottom culture dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence microscope with an imaging system
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images of the cells before adding any compounds.
-
BD-1008 Application: Add BD-1008 at the desired concentration to the cells while continuously acquiring images.
-
Stimulation (Optional): After a period of incubation with BD-1008, you can stimulate the cells with an agonist (e.g., ATP or an agonist of a G-protein coupled receptor known to mobilize calcium) to assess the effect of BD-1008 on stimulated calcium release.
-
Data Analysis: Analyze the fluorescence intensity changes over time in individual cells or regions of interest. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation or emission wavelengths.
Visualizations
Signaling Pathway of the Sigma-1 Receptor
Experimental Workflow for In Vitro Analysis of BD-1008
References
- 1. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glioblastoma cells express functional cell membrane receptors activated by daily used medical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BD-1008 Dihydrobromide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective sigma-1 (σ1) receptor antagonist with a binding affinity (Ki) of approximately 0.34 nM to 2 nM.[1][2][3][4] It displays selectivity for the σ1 receptor over the σ2 receptor.[2][3][4] Due to its role in modulating cellular signaling pathways, BD-1008 is a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders, addiction, and neuroprotection.[5][6][7][8][9] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 138356-09-9 | [1][2][10] |
| Molecular Formula | C₁₅H₂₂Cl₂N₂·2HBr | [1][2] |
| Molecular Weight | 463.08 g/mol | [1][11] |
| Purity | ≥96% | [12] |
| Appearance | Solid | [2] |
| Solubility in Water | Soluble up to 50 mM | [1][2][12] |
| Solubility in DMSO | 50 mg/mL (107.97 mM) | [5] |
| Storage of Solid | Store at -20°C, desiccated | [1][12] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal protective equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for experiments where an aqueous solution is required.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of the compound (Molecular Weight = 463.08 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, high-purity water. For a 10 mM stock, add 1 mL of water to 4.63 mg of powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of DMSO Stock Solution (e.g., 50 mM)
This protocol is suitable for experiments requiring a higher concentration stock solution or when the final application can tolerate a small amount of DMSO.
-
Pre-weighing Preparation: Allow the vial of this compound to reach room temperature before opening.
-
Weighing: Weigh the desired amount of the compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 23.15 mg.
-
Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO. For a 50 mM stock, add 1 mL of DMSO to 23.15 mg of powder.
-
Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Sonication may be used if necessary to aid dissolution.[5]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots. Store at -80°C for up to 6 months.[5] When stored at -20°C, it is recommended to use the solution within one month.[5]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing this compound stock solutions.
Caption: BD-1008 antagonizes the sigma-1 receptor, modulating ion channels and downstream signaling.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling this compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bd 1008 dihydrobromide — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BD1008 - Wikipedia [en.wikipedia.org]
- 8. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. mybiosource.com [mybiosource.com]
- 12. BD 1008 dihydrobromide, delta1-receptor antagonist (CAS 138356-09-9) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Microdialysis with BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BD-1008 dihydrobromide is a potent and selective antagonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[1] The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular stress responses.[1][2] Its involvement in neurological and psychiatric conditions has made it a significant target for drug development.[2] In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals, providing critical insights into the pharmacodynamic effects of compounds like BD-1008.[3] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis experiments to study the effects of BD-1008 on neurotransmitter systems, particularly its role as an antagonist.
Data Presentation: Antagonistic Effects of BD-1008 on Dopamine Release
While the direct effects of BD-1008 on basal neurotransmitter levels are not extensively documented in publicly available literature, its antagonist properties have been quantified. The following data from a study by Garcés-Ramírez et al. (2011) demonstrates the ability of BD-1008 to attenuate the increase in extracellular dopamine (DA) in the nucleus accumbens shell induced by the non-selective sigma-1/2 receptor agonist, 1,3-di-o-tolylguanidine (DTG).
Table 1: Effect of BD-1008 on DTG-Induced Dopamine Release in the Rat Nucleus Accumbens Shell [4][5]
| Treatment Group | Peak Dopamine Level (% of Baseline) |
| DTG (3.2 mg/kg, i.v.) | ~150% |
| BD-1008 (10 mg/kg, i.p.) + DTG (3.2 mg/kg, i.v.) | ~100% (No significant increase from baseline) |
| DTG (5.6 mg/kg, i.v.) | ~160% |
| BD-1008 (10 mg/kg, i.p.) + DTG (5.6 mg/kg, i.v.) | ~110% (Significantly attenuated increase) |
Data is estimated from graphical representations in the source publication. BD-1008 was administered 30 minutes prior to DTG.
Notably, in the same study, BD-1008 did not antagonize the dopamine-elevating effects of the selective sigma-1 agonist PRE-084 or cocaine, suggesting that the observed antagonism of DTG's effects may be mediated through sigma-2 receptors.[4][5]
Experimental Protocols
This section outlines a detailed methodology for an in vivo microdialysis experiment in rats to assess the antagonist effects of BD-1008 on dopamine and serotonin release.
I. Animal Preparation and Surgery
-
Animals: Male Sprague-Dawley rats (250-300 g) are typically used. They should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance) or a mixture of ketamine (100 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small hole for the implantation of a guide cannula (26-gauge) aimed at the desired brain region (e.g., nucleus accumbens shell).
-
Slowly lower the guide cannula to the target coordinates and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.).
-
Allow the animals to recover for at least 5-7 days before the microdialysis experiment.
-
II. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., 2 mm membrane length, 20 kDa molecular weight cutoff).
-
Perfusion:
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The aCSF composition should be (in mM): 147 NaCl, 4 KCl, 1.2 CaCl₂, and 1.0 MgCl₂, buffered to pH 7.4.
-
-
Equilibration: Allow the system to equilibrate for at least 2 hours to achieve a stable baseline.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes into vials containing a small volume of antioxidant (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation. Collect at least three consecutive samples with less than 10% variation to establish a stable baseline.
III. Drug Administration and Sample Collection
-
BD-1008 Administration: Dissolve this compound in sterile saline. Administer BD-1008 (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Agonist Administration (for antagonist studies): 30 minutes after BD-1008 administration, administer the sigma receptor agonist (e.g., DTG, 3.2 or 5.6 mg/kg, i.v. or i.p.).
-
Post-Administration Sampling: Continue to collect dialysate samples every 20 minutes for at least 3-4 hours following the final drug administration.
-
Sample Storage: Immediately freeze the collected samples on dry ice and store at -80°C until analysis.
IV. Neurochemical Analysis
-
Instrumentation: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) to quantify dopamine, serotonin, and their metabolites.
-
Chromatographic Separation:
-
Inject a 20 µL aliquot of the dialysate onto a C18 reverse-phase column.
-
Use a mobile phase consisting of a sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate).
-
-
Detection: Use an electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.65 V) to detect the neurotransmitters.
-
Quantification: Calculate the concentration of each analyte by comparing the peak heights or areas to those of external standards. Data are typically expressed as a percentage of the average baseline concentration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis with BD-1008.
Sigma-1 Receptor Signaling Pathway and BD-1008 Action
References
- 1. What are σ receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of BD-1008 dihydrobromide, a potent and selective sigma receptor antagonist. This document outlines its known interactions with various ion channels, presents relevant quantitative data, and offers detailed protocols for conducting electrophysiological experiments.
Introduction
This compound is a high-affinity antagonist for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. While its primary targets are sigma receptors, electrophysiological studies have revealed its modulatory effects on other ion channels, notably N-methyl-D-aspartate (NMDA) receptors and voltage-gated potassium (Kv) channels. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its potential therapeutic applications in neuroscience and oncology.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory concentrations of BD-1008 on various receptors and ion channels.
Table 1: Binding Affinity of this compound for Sigma Receptors
| Receptor Subtype | Kᵢ (nM) |
| Sigma-1 (σ₁) | 2 |
| Sigma-2 (σ₂) | 8 |
Table 2: Inhibitory Concentration (IC₅₀) of BD-1008 on NMDA Receptors
| NMDA Receptor Subtype | IC₅₀ (µM) |
| NR1a/NR2A | 62 |
| NR1a/NR2B | 18 |
| NR1a/NR2C | 120 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling interactions of BD-1008 and a typical experimental workflow for its electrophysiological characterization.
Experimental Protocols
The following are representative protocols for studying the effects of BD-1008 on NMDA receptors and Kv2.1 channels. These protocols are based on standard electrophysiological techniques and should be optimized for specific experimental conditions.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of NMDA Receptor Currents in Xenopus Oocytes
This protocol is designed to characterize the inhibitory effects of BD-1008 on different NMDA receptor subtypes expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNAs for the desired NMDA receptor subunits (e.g., NR1a and NR2A, NR2B, or NR2C) from linearized cDNA templates.
-
Inject oocytes with a mixture of NR1a and the desired NR2 subunit cRNA (typically 5-50 ng per oocyte).
-
Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics.
2. Recording Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Agonist Solution: Recording solution supplemented with 100 µM glutamate and 30 µM glycine.
-
BD-1008 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water.
-
BD-1008 Working Solutions: On the day of the experiment, dilute the stock solution into the agonist solution to achieve the desired final concentrations (e.g., 1 µM to 300 µM).
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current in ND96.
-
Perfuse the oocyte with the agonist solution to elicit a maximal NMDA receptor-mediated current (Imax).
-
To determine the IC₅₀, co-apply the agonist solution containing increasing concentrations of BD-1008. Allow the current to reach a steady state at each concentration.
-
Wash out the drug with the agonist solution to assess the reversibility of the inhibition.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude in the presence of each concentration of BD-1008.
-
Normalize the current amplitudes to the maximal current (Imax) recorded in the absence of the drug.
-
Plot the normalized current as a function of the BD-1008 concentration and fit the data with a Hill equation to determine the IC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Recording of Kv2.1 Currents in HEK293 Cells
This protocol is designed to investigate the potential modulatory effects of BD-1008 on Kv2.1 channels heterologously expressed in HEK293 cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding the human Kv2.1 channel using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Replate the cells onto glass coverslips 24 hours post-transfection for electrophysiological recording.
2. Recording Solutions:
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH adjusted to 7.2 with KOH.
-
BD-1008 Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water.
-
BD-1008 Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
-
Identify transfected cells using fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit Kv2.1 currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
Record baseline Kv2.1 currents in the external solution.
-
Perfuse the cell with the external solution containing BD-1008 at the desired concentration and repeat the voltage-step protocol.
-
Wash out the drug with the external solution to check for recovery of the current.
4. Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before, during, and after BD-1008 application.
-
Construct current-voltage (I-V) relationships.
-
Analyze the effects of BD-1008 on channel kinetics, such as the time course of activation and inactivation.
-
To assess effects on the voltage-dependence of activation, convert peak currents to conductance (G) and plot G as a function of the test potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
Application of BD-1008 Dihydrobromide in Neuropathic Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics. BD-1008 dihydrobromide is a potent and selective sigma-1 receptor antagonist that has shown potential in preclinical models of neuropathic pain by modulating key signaling pathways involved in central sensitization and neuroinflammation. These application notes provide detailed protocols for evaluating the efficacy of BD-1008 in a common rodent model of neuropathic pain.
Mechanism of Action
The sigma-1 receptor is implicated in the modulation of various ion channels and signaling pathways crucial for neuronal excitability and pain transmission. In neuropathic pain states, the sigma-1 receptor is upregulated and contributes to the hyperexcitability of neurons in the dorsal horn of the spinal cord. BD-1008, by antagonizing the sigma-1 receptor, is thought to exert its analgesic effects through the following mechanisms:
-
Modulation of N-methyl-D-aspartate (NMDA) receptor function: The sigma-1 receptor can potentiate NMDA receptor activity. By inhibiting the sigma-1 receptor, BD-1008 can reduce NMDA receptor-mediated calcium influx, a key process in central sensitization.
-
Inhibition of voltage-gated ion channels: The sigma-1 receptor influences the function of various ion channels. Antagonism by BD-1008 may lead to a reduction in neuronal hyperexcitability.
-
Attenuation of neuroinflammation: Sigma-1 receptor activation is linked to the activation of microglia and astrocytes and the release of pro-inflammatory cytokines. BD-1008 may mitigate neuroinflammatory responses, thereby reducing pain signaling.
-
Regulation of intracellular signaling cascades: The sigma-1 receptor modulates key signaling molecules such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which are involved in the maintenance of neuropathic pain.
Data Presentation
While specific quantitative data for the dose-dependent effects of this compound in neuropathic pain models are not extensively available in the public domain, the following tables provide an illustrative example of expected outcomes based on the known pharmacology of sigma-1 receptor antagonists. Researchers should generate their own dose-response curves to determine the optimal effective dose for their specific experimental conditions.
Table 1: Illustrative Dose-Dependent Effect of BD-1008 on Mechanical Allodynia (Von Frey Test) in a Sciatic Nerve Ligation Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Injury (Day 7) | Paw Withdrawal Threshold (g) - Post-Treatment (Day 7) | % Reversal of Allodynia |
| Vehicle (Saline) | - | 4.5 ± 0.3 | 0.8 ± 0.1 | 0.9 ± 0.2 | 2.7% |
| BD-1008 | 1 | 4.6 ± 0.4 | 0.7 ± 0.1 | 1.8 ± 0.3* | 28.2% |
| BD-1008 | 5 | 4.4 ± 0.3 | 0.8 ± 0.2 | 3.2 ± 0.4** | 64.9% |
| BD-1008 | 10 | 4.5 ± 0.2 | 0.7 ± 0.1 | 4.1 ± 0.3 | 89.5% |
| Positive Control (Gabapentin) | 30 | 4.6 ± 0.3 | 0.8 ± 0.1 | 3.9 ± 0.4 | 81.6% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Illustrative Dose-Dependent Effect of BD-1008 on Thermal Hyperalgesia (Plantar Test) in a Sciatic Nerve Ligation Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-Injury (Day 7) | Paw Withdrawal Latency (s) - Post-Treatment (Day 7) | % Reversal of Hyperalgesia |
| Vehicle (Saline) | - | 10.2 ± 0.5 | 4.1 ± 0.3 | 4.3 ± 0.4 | 3.3% |
| BD-1008 | 1 | 10.5 ± 0.6 | 4.3 ± 0.2 | 6.1 ± 0.5* | 29.0% |
| BD-1008 | 5 | 10.3 ± 0.4 | 4.2 ± 0.3 | 8.2 ± 0.6** | 65.6% |
| BD-1008 | 10 | 10.4 ± 0.5 | 4.1 ± 0.2 | 9.8 ± 0.5 | 90.5% |
| Positive Control (Gabapentin) | 30 | 10.2 ± 0.6 | 4.2 ± 0.4 | 9.1 ± 0.7 | 78.3% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model of Neuropathic Pain: Partial Sciatic Nerve Ligation (pSNL) in Mice
This model induces robust and long-lasting mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
8-0 silk suture
-
Warming pad
-
Analgesics for post-operative care (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Shave the lateral surface of the left thigh and disinfect the area with 70% ethanol and povidone-iodine.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and its three main branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate the dorsal one-third to one-half of the sciatic nerve with an 8-0 silk suture.
-
Ensure that the ligation is tight enough to cause a slight twitch in the leg but does not completely sever the nerve.
-
Close the muscle layer with a 6-0 absorbable suture and the skin with wound clips or sutures.
-
Administer post-operative analgesia and monitor the animal's recovery on a warming pad.
-
Allow the animals to recover for 7-14 days to allow for the full development of neuropathic pain behaviors before drug testing.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the BD-1008 powder in the chosen vehicle. It may be necessary to vortex or sonicate the solution to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Administer the BD-1008 solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume for mice is 10 ml/kg.
-
The timing of administration will depend on the experimental design. For acute studies, behavioral testing is typically performed 30-60 minutes after injection.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas chambers for individual mice
Procedure:
-
Acclimate the mice to the testing environment by placing them in the Plexiglas chambers on the wire mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw (ipsilateral to the nerve injury) with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range (e.g., 0.4 g) and hold for 3-5 seconds.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next thickest filament. If there is a response, use the next thinnest filament.
-
Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate formula.
Assessment of Thermal Hyperalgesia: Plantar Test (Hargreaves' Method)
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Plexiglas chambers for individual mice
Procedure:
-
Acclimate the mice to the testing apparatus by placing them in the Plexiglas chambers for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw (ipsilateral to the nerve injury).
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse withdraws its paw. Record this latency.
-
To prevent tissue damage, a cut-off time (e.g., 20 seconds) should be set. If the mouse does not withdraw its paw by the cut-off time, the heat source will turn off automatically, and the latency is recorded as the cut-off time.
-
Perform three measurements for each paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.
Mandatory Visualizations
Caption: BD-1008 signaling pathway in neuropathic pain.
Caption: Experimental workflow for evaluating BD-1008.
Caption: Logical relationship of BD-1008's therapeutic action.
Troubleshooting & Optimization
BD-1008 dihydrobromide stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BD-1008 dihydrobromide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in both dimethyl sulfoxide (DMSO) and water. For a DMSO stock solution, concentrations up to 50 mg/mL can be achieved, though ultrasonication may be necessary to fully dissolve the compound. When using water, a concentration of up to 50 mM is attainable. It is recommended to use newly opened, anhydrous DMSO to avoid solubility issues due to its hygroscopic nature.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods, as this may lead to degradation. While the solid compound is stable for a few weeks at ambient temperature during shipping, solutions are more susceptible to degradation.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solution is not properly prepared or stored. Ensure the compound is fully dissolved, using ultrasonication if necessary. If using DMSO, ensure it is anhydrous. If precipitation occurs after storage, gently warm the solution and vortex or sonicate to redissolve. If the precipitate does not dissolve, it may indicate degradation or saturation, and a fresh solution should be prepared.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in In Vitro Assays
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C or -20°C for solutions).
-
Check Solution Age: Ensure that the stock solution has not exceeded its recommended storage period (6 months at -80°C, 1 month at -20°C).
-
Prepare Fresh Solution: If there is any doubt about the stability of the stock solution, prepare a fresh one from the solid compound.
-
Protect from Light: Amine-containing compounds can be susceptible to photodegradation. Store solutions in amber vials or protect them from light.
-
Possible Cause 2: Incorrect Solution Concentration
-
Troubleshooting Steps:
-
Recalculate Dilutions: Double-check all calculations for preparing the stock and working solutions.
-
Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated.
-
Consider Adsorption: At low concentrations, the compound may adsorb to plastic surfaces. Consider using low-adhesion microplates or tubes.
-
Possible Cause 3: Issues with Cell Culture
-
Troubleshooting Steps:
-
Cell Viability: Confirm that the cells are healthy and viable using a method like trypan blue exclusion.
-
Sigma Receptor Expression: Verify that the cell line used expresses sigma-1 and sigma-2 receptors at sufficient levels for the intended experiment.
-
Serum Interactions: Components in the cell culture serum may interact with the compound. Consider reducing the serum concentration or using a serum-free medium during the experiment, if possible.
-
Issue 2: Precipitation of this compound in Cell Culture Medium
Possible Cause 1: Poor Solubility in Aqueous Medium
-
Troubleshooting Steps:
-
Final Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.
-
Pre-warm Medium: Add the compound to pre-warmed cell culture medium and mix gently but thoroughly.
-
Serial Dilutions: Prepare intermediate dilutions of the compound in the cell culture medium rather than adding a highly concentrated stock solution directly to the final volume.
-
Possible Cause 2: Interaction with Medium Components
-
Troubleshooting Steps:
-
pH of Medium: The dihydrobromide salt can affect the pH of the medium. Ensure the final pH of the medium containing the compound is within the optimal range for your cells.
-
Protein Binding: The compound may bind to proteins in the serum, leading to precipitation. As mentioned earlier, reducing serum concentration may help.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (107.97 mM) | Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended.[1] |
| Water | 50 mM | - |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (MW: 463.08 g/mol ). For 1 mL of a 10 mM solution, weigh 4.63 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, place the vial in an ultrasonic water bath for short intervals until the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Stability Assessment of this compound Solution
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO or an aqueous buffer).
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial concentration and purity.
-
Storage: Store aliquots of the solution under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition and re-analyze using the same HPLC method.
-
Data Analysis: Compare the peak area and purity of the this compound peak at each time point to the initial (Time 0) analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Mandatory Visualizations
Caption: Antagonistic action of BD-1008 on Sigma-1 Receptor signaling.
Caption: Antagonistic action of BD-1008 on Sigma-2 Receptor signaling.
Caption: General experimental workflow for using this compound.
References
Potential off-target effects of BD-1008 dihydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BD-1008 dihydrobromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Data Presentation: Binding Profile of BD-1008
The following table summarizes the known binding affinities of this compound for its primary targets and key off-targets.
| Target | Kᵢ (nM) | IC₅₀ (µM) | Receptor Type | Notes |
| Sigma-1 Receptor (σ₁) | 2 | Sigma Receptor | High affinity, primary target.[1] | |
| Sigma-2 Receptor (σ₂) | 8 | Sigma Receptor | 4-fold lower affinity than for σ₁.[1] | |
| NMDA Receptor (NR1a/2A) | 62 | Ion Channel | Off-target interaction. | |
| NMDA Receptor (NR1a/2B) | 18 | Ion Channel | Off-target interaction; highest affinity among NMDA subtypes tested. | |
| NMDA Receptor (NR1a/2C) | 120 | Ion Channel | Off-target interaction. | |
| Dopamine D2 Receptor | 1112 | GPCR | Very low affinity.[1] | |
| Dopamine Transporter (DAT) | >10,000 | Transporter | Negligible affinity.[1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses potential issues and unexpected results that researchers may encounter when using this compound.
Q1: I am observing unexpected effects on neuronal excitability that do not seem to be mediated by sigma-1 receptor antagonism. What could be the cause?
A1: One potential cause for unexpected effects on neuronal excitability is the off-target activity of BD-1008 at N-methyl-D-aspartate (NMDA) receptors. BD-1008 has been shown to antagonize NMDA receptors, particularly the NR1a/2B subtype, in the micromolar range. This interaction could lead to alterations in glutamatergic neurotransmission and neuronal firing rates, independent of its effects on sigma-1 receptors.
Troubleshooting Steps:
-
Concentration Check: Review the concentration of BD-1008 used in your experiments. Off-target effects at NMDA receptors are more likely to be observed at higher micromolar concentrations.
-
Control Experiments: Include control experiments with a more selective sigma-1 receptor antagonist that has a well-documented lack of activity at NMDA receptors.
-
NMDA Receptor Antagonist Control: In parallel experiments, use a known NMDA receptor antagonist (e.g., AP5) to see if it phenocopies the unexpected effects observed with BD-1008.
-
Electrophysiology: If you have the capability, perform whole-cell patch-clamp recordings to directly measure the effect of BD-1008 on NMDA receptor-mediated currents in your specific experimental preparation.
Q2: My in vivo behavioral results are inconsistent, particularly in models related to learning and memory or locomotor activity. What factors should I consider?
A2: Inconsistent behavioral results can arise from a combination of on-target and off-target effects, as well as experimental variability.
Troubleshooting Steps:
-
Dose-Response Curve: Ensure you have performed a thorough dose-response study for BD-1008 in your specific behavioral paradigm. The effective dose for sigma-1 receptor-mediated effects may be close to a dose that engages off-target NMDA receptors, leading to a narrow therapeutic window and variable results.
-
Pharmacokinetics: Consider the route of administration and the pharmacokinetics of BD-1008. The concentration of the compound reaching the brain can influence which targets are engaged.
-
Behavioral Controls: Include comprehensive control groups. For locomotor studies, assess the effect of BD-1008 on baseline locomotor activity before testing its effects on drug-induced hyperlocomotion (e.g., cocaine-induced).
-
Confounding Behavioral Effects: Be aware that antagonism of NMDA receptors can independently affect learning, memory, and locomotor activity. Carefully dissect the observed behavioral phenotype to distinguish between sigma-1 and NMDA receptor-mediated effects. For example, use specific behavioral tests that are known to be sensitive to either sigma-1 or NMDA receptor modulation.
Q3: I am using BD-1008 to study the role of sigma-1 receptors in dopamine release, but my results are not as expected. What could be the issue?
A3: While BD-1008 is a potent sigma-1 receptor antagonist, it also has affinity for sigma-2 receptors. Both sigma receptor subtypes have been implicated in the modulation of dopamine release. The observed effect in your experiment could be a composite of its actions at both sigma-1 and sigma-2 receptors.
Troubleshooting Steps:
-
Selective Ligands: Use more selective tool compounds in parallel to dissect the contributions of sigma-1 and sigma-2 receptors. For example, use a highly selective sigma-1 antagonist and a selective sigma-2 ligand.
-
Brain Region Specificity: The expression levels of sigma-1 and sigma-2 receptors can vary between different brain regions. Ensure you are considering the specific receptor population in the brain area you are studying.
-
Functional Assays: In vitro functional assays, such as measuring dopamine release from synaptosomes, can help to isolate the direct effects of BD-1008 on dopamine terminals and to characterize the pharmacology of the response.
Experimental Protocols
1. In Vitro NMDA Receptor Antagonism Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is designed to measure the inhibitory effect of BD-1008 on NMDA receptor-mediated currents in cultured neurons or brain slices.
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices from the brain region of interest.
-
Recording Setup: Use a standard patch-clamp setup equipped with a perfusion system for rapid solution exchange.
-
Solutions:
-
External Solution (ACSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, 1 MgCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Pipette Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
NMDA Solution: ACSF containing a known concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) as a co-agonist. MgCl₂ is typically omitted to prevent voltage-dependent block of the NMDA receptor channel.
-
-
Recording Procedure:
-
Establish a whole-cell recording from a neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Perfuse the cell with ACSF.
-
Apply the NMDA solution for a short duration (e.g., 2-5 seconds) to elicit a baseline NMDA receptor-mediated current.
-
Wash the cell with ACSF until the current returns to baseline.
-
Pre-incubate the cell with BD-1008 at the desired concentration for a defined period (e.g., 2-5 minutes).
-
Co-apply the NMDA solution with BD-1008 and record the current.
-
Wash out the drug and repeat the NMDA application to check for recovery.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current before and after the application of BD-1008. Calculate the percentage of inhibition for each concentration of BD-1008 to determine the IC₅₀ value.
2. In Vivo Cocaine-Induced Locomotor Activity in Mice
This protocol is used to assess the effect of BD-1008 on the stimulant effects of cocaine.
-
Animals: Use adult male mice (e.g., C57BL/6J strain). House them individually for at least one week before the experiment to acclimatize.
-
Apparatus: Use open-field arenas equipped with automated photobeam detection systems to measure locomotor activity (e.g., distance traveled, beam breaks).
-
Drug Preparation:
-
Cocaine Hydrochloride: Dissolve in 0.9% saline. A typical dose to induce hyperlocomotion is 15-20 mg/kg.
-
This compound: Dissolve in 0.9% saline. The dose will depend on the specific research question and should be determined through a dose-response study.
-
-
Experimental Procedure:
-
Habituation (Day 1-3): On three consecutive days, handle the mice and inject them with saline (i.p.) and immediately place them in the open-field arena for 30-60 minutes to habituate them to the injection procedure and the test environment.
-
Test Day (Day 4):
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Cocaine, BD-1008 + Cocaine).
-
Administer BD-1008 (or vehicle) via i.p. injection.
-
After a pre-treatment time (e.g., 30 minutes), administer cocaine (or saline) via i.p. injection.
-
Immediately place the mice in the open-field arena and record locomotor activity for a set period (e.g., 60-120 minutes).
-
-
-
Data Analysis: Quantify the locomotor activity data (e.g., total distance traveled in 5-minute bins). Compare the locomotor response to cocaine in the presence and absence of BD-1008 using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Mandatory Visualizations
Caption: BD-1008 Signaling and Off-Target Effects.
Caption: Experimental Workflow for BD-1008 Characterization.
References
Troubleshooting unexpected results in BD-1008 dihydrobromide experiments
Welcome to the technical support center for BD-1008 dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent sigma receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in various experimental setups.
1. How should I prepare my this compound stock solution?
Proper preparation of your stock solution is critical for experimental success. This compound is soluble in both water and DMSO.[1][2]
-
For aqueous solutions: this compound is soluble in water up to 50 mM.[2] It is recommended to use sterile, deionized water.
-
For organic solvent-based solutions: The compound is soluble in DMSO at concentrations up to 50 mg/mL.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect solubility.[1] For long-term storage, stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1]
2. I am observing inconsistent or no effect in my cell-based assays. What could be the cause?
Several factors can contribute to variability in experimental results:
-
Compound Degradation: Ensure that your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, potentially altering the expression of sigma receptors or downstream signaling components. It is advisable to use cells within a consistent and low passage range.
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the outcome. A systematic optimization of these parameters is recommended.
-
Vehicle Effects: If using DMSO as a solvent, ensure that the final concentration in your culture medium is low (typically <0.1%) and that you are using a vehicle control in your experiments.
3. How can I be sure the observed effects are specific to sigma receptor antagonism?
To confirm the specificity of BD-1008's action, consider the following control experiments:
-
Use of a structurally different sigma receptor antagonist: Replicating the experiment with another known sigma-1 receptor antagonist can help confirm that the observed effect is mediated through this receptor.
-
Rescue experiments: If BD-1008 is antagonizing the effect of a sigma-1 receptor agonist, co-incubation with an excess of the agonist should reverse the effects of BD-1008.
-
Use of a cell line with low or no sigma-1 receptor expression: If available, testing BD-1008 in a cell line known to have minimal sigma-1 receptor expression can serve as a negative control.
4. What are the known binding affinities and off-target effects of BD-1008?
BD-1008 is a potent and selective sigma receptor ligand. It acts as a nonselective antagonist at sigma-1 (σ1) and sigma-2 (σ2) receptors.[1] Its affinity for other receptors, such as the dopamine D2 receptor and the dopamine transporter (DAT), is significantly lower, suggesting a low probability of direct off-target effects at these sites when used at appropriate concentrations.[1]
Quantitative Data Summary
The following table summarizes the binding affinities and solubility of this compound.
| Parameter | Value | Reference |
| K_i for σ1 Receptor | 0.34 nM - 2 nM | [1] |
| K_i for σ2 Receptor | 8 nM | [1] |
| K_i for D2 Receptor | 1112 nM | [1] |
| K_i for Dopamine Transporter (DAT) | > 10,000 nM | [1] |
| Solubility in Water | up to 50 mM | [2] |
| Solubility in DMSO | 50 mg/mL (107.97 mM) | [1] |
Experimental Protocols
General Protocol for a Cell-Based Assay Using BD-1008
This protocol provides a general framework for assessing the effect of BD-1008 on a cellular response. Specific details may need to be optimized for your particular cell line and experimental question.
-
Cell Seeding: Plate your cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of BD-1008 Working Solutions: Prepare serial dilutions of your BD-1008 stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the BD-1008 working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest BD-1008 concentration).
-
-
Incubation: Incubate the cells with BD-1008 for the desired period. This should be optimized for your specific assay (e.g., 30 minutes for short-term signaling events, or longer for gene expression studies).
-
Assay-Specific Steps: Proceed with the specific steps of your assay, such as cell lysis for western blotting, addition of a fluorescent reporter, or preparation for microscopy.
-
Data Analysis: Quantify the results and compare the effects of different BD-1008 concentrations to the vehicle control.
Visualizations
The following diagrams illustrate key concepts and workflows related to BD-1008 experiments.
Caption: Sigma-1 receptor signaling and antagonism by BD-1008.
References
Optimizing BD-1008 dihydrobromide dosage for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of BD-1008 dihydrobromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: BD-1008 is a potent and selective sigma receptor antagonist. It exhibits a higher affinity for the sigma-1 (σ1) receptor subtype over the sigma-2 (σ2) subtype.[1] Its primary mechanism involves blocking the activity of the σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2] By antagonizing this receptor, BD-1008 can modulate intracellular calcium signaling and a variety of downstream cellular processes.[2][3] It has extremely low affinity for the dopamine transporter (DAT) and D2 receptors.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in both water and DMSO.[4][5] For a stock solution, dissolve the compound in water to a concentration of up to 50 mM or in DMSO to 50 mg/mL (107.97 mM).[4][5] Using an ultrasonic bath can aid dissolution.[4] For aqueous stock solutions intended for cell culture, sterile filtration through a 0.22 µm filter is recommended before use.[5]
Q3: What are the recommended storage conditions for this compound?
A3: The solid powder should be stored at -20°C for long-term stability (≥ 2 years).[6] Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. DMSO or aqueous stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[5]
Q4: What is a typical dose for in vivo experiments in rodents?
A4: For studies in mice and rats, intraperitoneal (i.p.) injection is a common administration route. Doses in the range of 1-10 mg/kg have been shown to significantly reduce the self-administration of σ-receptor agonists in rats, with a calculated ED₅₀ of 3.45 mg/kg.[5] Doses of 10-30 mg/kg (i.p.) have been used to antagonize the effects of other σ-agonists.[5] Researchers should always perform a dose-response study to determine the optimal dose for their specific animal model and experimental endpoint.
Q5: I am seeing high non-specific binding in my radioligand binding assay. What could be the cause?
A5: High non-specific binding can obscure your results. Common causes include:
-
Radioligand Concentration: Using a radioligand concentration that is too high. Try using a concentration at or below the Kd value.
-
Hydrophobicity: The radioligand or test compound may be highly hydrophobic, leading to binding to filters and plastics. Including bovine serum albumin (BSA) in the assay buffer can help mitigate this.
-
Insufficient Washing: Wash steps may be too short or the wash volume too low. Ensure rapid and thorough washing with ice-cold buffer immediately after filtration.
-
Filter Type: Ensure you are using appropriate glass fiber filters, often pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.
Troubleshooting Guides
Guide 1: In Vitro Receptor Binding Assays
| Issue | Potential Cause | Recommended Solution |
| Low or No Specific Binding | Degraded radioligand or compound; Inactive receptor preparation; Incorrect buffer composition (pH, ions); Insufficient incubation time. | Verify ligand/compound integrity and storage. Use fresh preparations. Confirm receptor activity via a positive control. Optimize buffer and determine the time to reach equilibrium with a time-course experiment. |
| High Variability Between Replicates | Pipetting errors; Inconsistent washing technique; Poorly mixed solutions; Receptor degradation during the assay. | Use calibrated pipettes and consistent technique. Ensure all solutions are homogenous. Keep membrane preparations on ice. Increase the number of washes. |
| Calculated Ki Differs from Literature | IC₅₀ value is inaccurate; Incorrect Kd of the radioligand used in the Cheng-Prusoff equation; Assay conditions (temperature, buffer) differ significantly. | Generate a full concentration-response curve with at least 8-10 points to accurately determine the IC₅₀. Use a well-validated Kd for your specific radioligand and receptor preparation. Standardize and report all assay conditions. |
Guide 2: In Vivo Dosing & Efficacy
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound in Vehicle | The compound's solubility limit in the chosen vehicle has been exceeded. | Since BD-1008 is water-soluble, sterile saline (0.9% NaCl) is a suitable vehicle. Ensure the final concentration does not exceed its solubility limit. If using a co-solvent for other compounds, ensure the final concentration of the co-solvent (e.g., DMSO) is low and non-toxic. |
| Lack of Expected Biological Effect | Dose is too low; Poor bioavailability via the chosen route; Rapid metabolism or clearance of the compound. | Perform a dose-response study to find the optimal dose. While i.p. is common, consider alternative routes if poor absorption is suspected. Conduct pharmacokinetic studies to determine the compound's half-life and peak concentration time to optimize the experimental timeline. |
| Adverse Effects in Animals | Dose is too high (toxicity); Vehicle is causing irritation or toxicity; pH of the injection solution is not physiological. | Reduce the dose. Always include a vehicle-only control group to rule out vehicle effects. Ensure the final pH of the dosing solution is adjusted to a physiological range (approx. 7.4). |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Reported Ki (nM) | Radioligand Used | Notes |
|---|---|---|---|
| Sigma-1 (σ1) | 2 ± 1 | N/A | Selective antagonist. |
| Sigma-1 (σ1) | 0.34[5] | [³H]-(+)-3-PPP | Potent and selective ligand. |
| Sigma-2 (σ2) | 8[4] | N/A | 4-fold lower affinity than for σ1. |
| Dopamine D2 | 1112[4] | N/A | Extremely low affinity. |
| Dopamine Transporter (DAT) | >10,000[3][4] | N/A | Negligible affinity. |
Table 2: Reported In Vivo & In Vitro Dosages
| Model | Administration | Dose/Concentration | Observed Effect |
|---|---|---|---|
| Rats | Intraperitoneal (i.p.) | 1-10 mg/kg | Significantly reduces self-administration of PRE-084 (σ agonist).[5] |
| Rats | Intraperitoneal (i.p.) | 10-30 mg/kg | Antagonizes the effects of Ditolylguanidine (σ agonist).[5] |
| Mice | Intraperitoneal (i.p.) | 1 mg/kg | Inhibited cocaine-induced locomotor activity. |
| Xenopus Oocytes | In vitro | 18 - 120 µM (IC₅₀) | Inhibition of NMDA-activated membrane currents. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of BD-1008 for the σ1 receptor.
-
Receptor Preparation: Prepare membrane homogenates from a tissue or cell line known to express σ1 receptors (e.g., guinea pig liver). Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane homogenate (e.g., 20-50 µg protein).
-
A fixed concentration of a suitable σ1-selective radioligand (e.g., [³H]-(+)-pentazocine) at a concentration near its Kd.
-
Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Membrane + radioligand + assay buffer (no BD-1008).
-
Non-Specific Binding (NSB): Membrane + radioligand + a high concentration of a known non-radiolabeled σ1 ligand (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash filters multiple times with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percent specific binding against the log concentration of BD-1008 to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] = Concentration of the radioligand used.
-
Kd = Dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: In Vivo Intraperitoneal (i.p.) Administration in Mice
This protocol describes the general procedure for administering BD-1008 to mice. All procedures must be approved by the institution's Animal Care and Use Committee.
-
Dose Preparation:
-
Calculate the required mass of BD-1008 based on the desired dose (e.g., in mg/kg) and the weight of the animal.
-
Dissolve the compound in a sterile, isotonic vehicle (e.g., 0.9% saline) to the desired final concentration. Ensure the volume for injection is appropriate for the size of the mouse (typically 5-10 mL/kg, not exceeding a max volume of ~200 µL for a 20g mouse).
-
-
Animal Restraint: Restrain the mouse securely. One common method is to scruff the mouse by the loose skin over its neck and shoulders. Turn the mouse to expose its abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection Procedure:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 26-27G).
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid or blood is drawn, proceed.
-
Inject the solution smoothly and steadily.
-
-
Post-Injection: Withdraw the needle, return the mouse to its cage, and monitor it for any adverse reactions.
Visualizations
Caption: Simplified Sigma-1 Receptor Signaling Pathway and Point of Intervention for BD-1008.
Caption: General Experimental Workflow for Characterizing BD-1008.
References
- 1. researchgate.net [researchgate.net]
- 2. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in BD-1008 dihydrobromide behavioral assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BD-1008 dihydrobromide in behavioral assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help minimize variability and ensure the robustness of your experimental findings.
Understanding this compound
BD-1008 is a potent and selective sigma receptor antagonist. It exhibits high affinity for the sigma-1 (σ1) receptor and is also an antagonist of the sigma-2 (σ2) receptor.[1] This dual activity makes it a valuable tool for investigating the role of sigma receptors in various physiological and pathological processes, particularly within the central nervous system. Its effects on behavior are the subject of extensive research in areas such as neuropsychiatric disorders and substance abuse.
Troubleshooting Guides and FAQs
Variability is an inherent challenge in behavioral research. Below are common issues encountered during BD-1008 behavioral assays, along with their potential causes and solutions.
Troubleshooting: Inconsistent or Unexpected Behavioral Results
| Problem | Potential Causes | Solutions |
| High inter-individual variability in baseline behavior | Genetic differences within the rodent strain. Social hierarchy stress within cages. Inconsistent handling by experimenters. | Use a genetically homogeneous inbred strain. House animals in stable, consistent groups. Ensure all handlers use standardized, gentle handling techniques. |
| Lack of a clear dose-response relationship | Inappropriate dose range (too high, causing ceiling effects, or too low). Pharmacokinetic issues (e.g., rapid metabolism). | Conduct a pilot study with a wide range of doses to establish an effective dose-response curve. Consider the timing of administration relative to the behavioral test to coincide with peak brain concentration. |
| Drug appears to have no effect | Incorrect drug preparation or administration. Insufficient dose. Timing of administration does not align with the behavioral test window. | Verify calculations and ensure complete solubilization of this compound in the vehicle. Increase the dose based on pilot data or literature. Adjust the pre-treatment time based on known pharmacokinetic profiles of similar compounds. |
| Contradictory results between different behavioral assays | The behavioral paradigms may be assessing different aspects of a complex phenotype. The drug may have anxiolytic effects in one test but not affect depressive-like behavior in another. | Carefully consider the construct validity of each behavioral test. Analyze multiple behavioral endpoints within each assay to obtain a more complete picture of the drug's effects. |
| Results are not reproducible across experiments | Subtle changes in environmental conditions (e.g., lighting, noise). Differences in experimenter presence or scent. Variation in the time of day of testing. | Strictly control and document all environmental variables. Minimize experimenter presence during testing and use consistent cleaning agents. Conduct behavioral testing at the same time each day to account for circadian rhythms. |
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle for dissolving this compound for in vivo studies?
A1: this compound is soluble in water up to 50 mM.[2] For intraperitoneal (i.p.) injections, sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle.
Q2: What is the recommended route of administration and pre-treatment time for BD-1008 in behavioral assays?
A2: Intraperitoneal (i.p.) injection is a common and effective route of administration. The optimal pre-treatment time can vary depending on the specific assay and research question. However, a pre-treatment time of 30 minutes is often a good starting point for acute administration studies in mice. The pharmacokinetics of a drug can be influenced by the route of administration, with i.p. injections generally leading to rapid absorption.[3][4]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C.[5] Stock solutions can also be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q4: Does BD-1008 have affinity for other receptors?
A4: BD-1008 has a low affinity for the D2 dopamine receptor and the dopamine transporter.[1] Its primary action at behaviorally relevant doses is considered to be through the antagonism of sigma-1 and sigma-2 receptors.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | K_i (nM) |
| Sigma-1 (σ1) | 2 |
| Sigma-2 (σ2) | 8 |
| Dopamine D2 | 1112 |
| Dopamine Transporter (DAT) | >10,000 |
| (Data sourced from MedChemExpress)[1] |
Table 2: In Vivo Dose Ranges and Effects
| Behavioral Assay | Species | Dose Range (i.p.) | Observed Effect |
| Cocaine-induced Convulsions and Lethality | Mice | 1-10 mg/kg | Attenuation of cocaine's toxic effects.[6] |
| Self-administration of σ receptor agonist (PRE-084) | Rats | 1-10 mg/kg (multiple doses) | Significant reduction in self-administration with an ED₅₀ of 3.45 mg/kg.[1] |
| Antagonism of Ditolylguanidine (DTG) effects | Rats | 10-30 mg/kg (single dose) | Significant antagonism of the effects of the sigma receptor agonist DTG.[1] |
| Cocaine Self-Administration | Rats | 3.2, 10 mg/kg (in combination with MPD) | Part of a combination therapy study to assess effects on cocaine consumption.[7] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Forced Swim Test (FST)
This assay is used to assess depressive-like behavior in rodents.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Transparent cylindrical containers (e.g., 25 cm height, 15 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes prior to the test.
-
Test Session:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or paws (approximately 15 cm for mice).
-
Gently place the animal into the water.
-
Record the session for 6 minutes.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. An increase in immobility time is often interpreted as a depressive-like phenotype, while a decrease can indicate an antidepressant-like effect.[8][9][10][11]
Elevated Plus Maze (EPM)
This assay is used to measure anxiety-like behavior.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Drug Preparation: Prepare the this compound solution in sterile saline.
-
Animal Habituation: Acclimate the animals to the testing room for at least 60 minutes. The lighting in the room should be kept consistent across all tests.
-
Drug Administration: Inject the animals with this compound or vehicle i.p. 30 minutes before the test.
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis: Key parameters to analyze include the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[12][13]
Novel Object Recognition (NOR) Test
This assay is used to evaluate learning and memory.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and/or texture from the familiar objects)
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline.
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle i.p. 30 minutes prior to the training session.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A discrimination index can be calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[14][15][16][17][18]
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Upon stimulation by ligands or cellular stress, it can translocate and interact with a variety of downstream effectors to modulate cellular function.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Workflow for BD-1008 Behavioral Assays
A generalized workflow for conducting behavioral experiments with BD-1008 to ensure consistency and minimize variability.
Caption: Standardized workflow for BD-1008 behavioral experiments.
Troubleshooting Logic Diagram
A logical diagram to guide researchers in troubleshooting unexpected results in their BD-1008 behavioral assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mybiosource.com [mybiosource.com]
- 6. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] The Discrimination Ratio derived from Novel Object Recognition tasks as a Measure of Recognition Memory Sensitivity, not Bias | Semantic Scholar [semanticscholar.org]
Addressing poor solubility of BD-1008 dihydrobromide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BD-1008 dihydrobromide. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound is a potent and selective antagonist of the sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2][3][4] It is a solid compound with the following properties:
| Property | Value | Reference |
| Molecular Weight | 463.08 g/mol | |
| Formula | C₁₅H₂₂Cl₂N₂·2HBr | |
| Appearance | Solid | [5] |
| Purity | ≥98% | [5] |
| Storage Temperature | -20°C |
Q2: What is the reported solubility of this compound?
The solubility of this compound can vary depending on the solvent and experimental conditions. Here is a summary of reported solubility data:
| Solvent | Reported Solubility | Notes | Reference |
| Water | Up to 50 mM | - | |
| Water | 12.5 mg/mL (≈ 27 mM) | Requires sonication | [6] |
| DMSO | 50 mg/mL (≈ 108 mM) | Requires sonication. Hygroscopic DMSO can affect solubility. | [6] |
Q3: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?
Difficulty dissolving this compound directly in aqueous buffers is a common issue. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Troubleshooting Guide: Dissolving this compound
This guide provides step-by-step protocols for preparing solutions of this compound and troubleshooting common solubility problems.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
When diluting the DMSO stock into an aqueous buffer or cell culture medium, it is crucial to do so in a manner that avoids precipitation.
Materials:
-
Prepared this compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
While vigorously vortexing the aqueous solution, add the required volume of the DMSO stock solution dropwise. This rapid mixing is critical to prevent the compound from precipitating out of solution.
-
Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation before use in your experiment.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution due to the change in solvent polarity. | * Decrease the final concentration of the compound. * Decrease the final percentage of DMSO in the aqueous solution (ideally ≤0.5%). * Ensure rapid and thorough mixing during dilution. |
| Cloudiness or turbidity in the final solution | Formation of fine precipitates or micelles. | * Filter the final solution through a 0.22 µm syringe filter. * Consider using a different co-solvent or a solubilizing agent. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution or precipitation during the experiment. | * Always ensure your stock solution is fully dissolved before use. * Prepare fresh dilutions for each experiment. * Include a vehicle control (DMSO in buffer) in your experiments. |
Advanced Solubilization Strategies
If the above protocols are insufficient, consider these alternative approaches:
Co-solvents
The use of a co-solvent system can sometimes improve solubility. A mixture of ethanol and your aqueous buffer can be effective. Start with a small percentage of ethanol (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your experimental system to the organic solvent.
pH Adjustment
BD-1008 is a dihydrobromide salt of a basic compound. The solubility of such salts can be influenced by pH.[7][8] In acidic conditions (lower pH), the amine groups are protonated, which generally increases aqueous solubility. Conversely, in neutral or basic conditions, the free base form may be less soluble. When preparing your aqueous solution, you can try adjusting the pH to a more acidic range (e.g., pH 4-6) to see if this improves solubility. However, ensure the final pH is compatible with your experimental setup.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilization
The following diagram illustrates a logical workflow for troubleshooting the solubilization of this compound.
Sigma-1 Receptor Signaling Pathway
BD-1008 is an antagonist of the sigma-1 receptor. This receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[3][4][9][10][11][12][13] It plays a crucial role in cellular stress responses and signaling. The following diagram provides a simplified overview of the sigma-1 receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Interpreting conflicting data from BD-1008 dihydrobromide studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BD-1008 dihydrobromide. The information is designed to help interpret conflicting data and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is BD-1008 a selective or nonselective sigma receptor antagonist? I have seen it described as both.
A1: This is a common point of confusion arising from varying interpretations of its binding affinity. This compound displays high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. However, its affinity for the σ₁ receptor is generally reported to be higher than for the σ₂ receptor.
-
Some sources classify it as nonselective because it potently binds to both subtypes.[1][2]
-
Other sources describe it as selective for the σ₁ receptor due to a reported 4-fold higher affinity for σ₁ over σ₂.[3][4][5]
Recommendation: When designing your experiments, it is crucial to consider that BD-1008 will engage both σ₁ and σ₂ receptors at typical concentrations used in in vitro and in vivo studies. The functional outcome may depend on the relative expression of these subtypes in your model system.
Q2: I am seeing conflicting data regarding the binding affinity (Ki) of BD-1008. Which values are correct?
A2: Variations in reported Ki values are common in the literature and can be attributed to differences in experimental conditions. Factors such as the radioligand used, tissue preparation (e.g., guinea pig brain, rat liver), and assay buffer composition can all influence the calculated affinity.
Recommendation: Refer to the certificate of analysis provided by the supplier for your specific batch of BD-1008. For comparative studies, it is best practice to determine the Ki in your own laboratory using your specific experimental setup. A summary of reported values is provided in Table 1.
Q3: Does BD-1008 act as an antagonist or an agonist? My results are ambiguous.
A3: BD-1008 is predominantly characterized as a sigma receptor antagonist .[1][4] It has been shown to attenuate the behavioral effects of cocaine and block the self-administration of sigma agonists.[1][3][4] However, there is evidence suggesting its functional profile can be more complex. In a model of amnesia, the anti-amnesic effects of BD-1008 were suggested to be potentially mediated by σ₂ agonistic activity . This indicates that the functional effect of BD-1008 may be context-dependent, varying with the specific receptor subtype and the biological system being studied.
Q4: My results on dopamine (DA) release after BD-1008 administration are inconsistent with published literature. What could be the cause?
A4: The effect of BD-1008 on dopamine neurotransmission is complex and appears to be highly dependent on the experimental context, particularly the co-administered psychoactive substance.
-
Conflict: One study reported that BD-1008 did not antagonize the increase in dopamine release in the nucleus accumbens induced by the σ₁ agonist PRE-084 or by cocaine.
-
Context is Key: In the same study, however, BD-1008 did antagonize the dopamine increase caused by the nonselective σ₁/σ₂ agonist DTG. This effect was attributed to the blockade of σ₂ receptors.
-
Supporting Evidence: Other reports state that BD-1008 antagonizes dopamine release in the nucleus accumbens via the σ₂ receptor.[1][2]
Troubleshooting:
-
Stimulus Specificity: The effect of BD-1008 on dopamine release is not universal. It depends on which receptor population is being stimulated by other compounds in your experiment.
-
Brain Region: Dopaminergic pathways are regulated differently across various brain regions (e.g., nucleus accumbens shell vs. core, prefrontal cortex). Ensure your sample collection is precise.
-
Dose and Timing: The dose of BD-1008 and the timing of its administration relative to the dopamine-releasing stimulus are critical variables.
Troubleshooting Experimental Issues
Issue 1: High variability in radioligand binding assay results.
-
Possible Cause 1: Reagent Quality. Ensure the purity and stability of your this compound and radioligand. BD-1008 solutions should be prepared fresh.
-
Possible Cause 2: Inconsistent Tissue Preparation. Homogenization and membrane preparation procedures must be highly consistent between samples.
-
Possible Cause 3: Incomplete Equilibration. Incubation times may not be sufficient for the binding to reach equilibrium. Determine the association and dissociation kinetics in your system.
-
Possible Cause 4: Improper Nonspecific Binding Definition. Ensure the concentration of the competing ligand used to define nonspecific binding is high enough to displace all specific binding of the radioligand.
Issue 2: Unexpected behavioral outcomes in locomotor activity studies.
-
Possible Cause 1: Off-Target Effects. While BD-1008 has low affinity for dopamine and other monoamine transporters, these interactions cannot be entirely ruled out at higher concentrations.[1][2]
-
Possible Cause 2: Interaction with Sigma Receptor Agonists/Antagonists. BD-1008's primary role is as a sigma receptor antagonist. Its behavioral effects are most clearly observed when it is used to block the effects of a sigma receptor agonist (e.g., PRE-084, DTG) or a drug with sigma receptor activity (e.g., cocaine).[1][3]
-
Possible Cause 3: Animal Stress. Handling and injection stress can influence locomotor activity. Ensure proper habituation of the animals to the testing environment and procedures.
Issue 3: Difficulty replicating in vivo microdialysis results for dopamine release.
-
Possible Cause 1: Probe Placement. Stereotaxic coordinates must be precise. Small deviations in probe placement can lead to sampling from functionally distinct subregions of the nucleus accumbens or prefrontal cortex.
-
Possible Cause 2: Probe Recovery. The in vitro recovery rate of your microdialysis probe should be determined for dopamine. This can be affected by flow rate and membrane characteristics.
-
Possible Cause 3: Basal Dopamine Levels. Ensure that basal dopamine levels have stabilized before administering BD-1008 or other test compounds. This typically requires a 1-2 hour stabilization period.
Data Presentation
Table 1: Reported Binding Affinities (Ki) of this compound
| Target | Reported Ki (nM) | Radioligand Used | Tissue Source | Reference |
| Sigma-1 (σ₁) Receptor | 2 | Not Specified | Not Specified | [1][3] |
| Sigma-1 (σ₁) Receptor | 0.34 | [³H]-(+)-3-PPP | Not Specified | [6][7] |
| Sigma-2 (σ₂) Receptor | 8 | Not Specified | Not Specified | [1][2] |
| Dopamine D2 Receptor | 1112 | Not Specified | Not Specified | [1][2] |
| Dopamine Transporter (DAT) | >10,000 | Not Specified | Not Specified | [1][2] |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of BD-1008 for sigma receptors in a specific tissue preparation.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 min). Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂), and varying concentrations of unlabeled BD-1008.
-
Incubation: Incubate the plates at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any nonspecifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of BD-1008. Determine the IC₅₀ value (the concentration of BD-1008 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Key Experiment 2: In Vivo Microdialysis
Objective: To measure the effect of BD-1008 on extracellular dopamine levels in a specific brain region of a freely moving animal.
Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Stabilization: Collect baseline dialysate samples for at least 1-2 hours to ensure a stable baseline of dopamine levels.
-
Drug Administration: Administer BD-1008 (e.g., via intraperitoneal injection) and/or a stimulating agent (e.g., cocaine, DTG).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Compare the time course of dopamine changes between different treatment groups.
Key Experiment 3: Cocaine-Induced Locomotor Activity
Objective: To assess the ability of BD-1008 to antagonize the stimulant effects of cocaine.
Methodology:
-
Apparatus: Use open-field activity chambers equipped with infrared beams to automatically track the animal's movement.
-
Habituation: Habituate the animals (e.g., mice) to the testing room and the activity chambers for 1-3 days prior to the experiment. This may involve handling and saline injections to acclimate them to the procedure.
-
Pretreatment: On the test day, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Stimulant Administration: After a predetermined pretreatment time (e.g., 15-30 minutes), administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline.
-
Locomotor Assessment: Immediately place the animal in the activity chamber and record locomotor activity (e.g., total distance traveled, stereotypy counts) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity levels between groups (Vehicle + Saline, Vehicle + Cocaine, BD-1008 + Cocaine, BD-1008 + Saline) using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Binding profile and potential downstream effects of BD-1008.
Caption: Logic diagram for troubleshooting conflicting dopamine data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Locomotor Activity and Conditioned Reward to Cocaine by Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BD-1008 Dihydrobromide and Blood-Brain Barrier Permeability
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential of BD-1008 dihydrobromide to cross the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective sigma-1 (σ₁) receptor antagonist with a high binding affinity (Ki = 0.34-2 nM).[1] It also shows moderate affinity for the sigma-2 (σ₂) receptor, with approximately 4-fold selectivity for σ₁ over σ₂.[1] Its mechanism of action involves antagonizing sigma receptors, which are chaperone proteins located at the endoplasmic reticulum.[2][3] This antagonism can modulate various cellular signaling pathways, including those involved in neurotransmission.[4]
Q2: Is there direct evidence that this compound crosses the blood-brain barrier?
Currently, there are no publicly available studies that have directly quantified the concentration of this compound in the central nervous system (CNS) after systemic administration. However, several in vivo studies in animal models have demonstrated behavioral effects that strongly suggest CNS penetration. For instance, pretreatment with BD-1008 has been shown to significantly attenuate the behavioral toxicity and convulsions induced by cocaine in mice.[5] Such effects are unlikely to occur if the compound does not reach the brain.
Q3: What are the known physicochemical properties of this compound relevant to BBB permeability?
The ability of a compound to cross the BBB is influenced by several physicochemical properties. While not all of these have been experimentally determined for BD-1008, the following information is available:
| Property | Value | Source |
| Molecular Weight | 463.1 Da | Abcam |
| Molecular Formula | C₁₅H₂₄Br₂Cl₂N₂ | Abcam |
| Solubility | Soluble in water to 50 mM | Abcam |
| LogP (predicted) | Not available | - |
| Polar Surface Area (PSA) (predicted) | Not available | - |
Q4: How can I experimentally determine if BD-1008 crosses the blood-brain barrier in my research?
There are several well-established in vitro methods to assess the potential of a compound to cross the BBB. Two common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based Transwell models.
Experimental Protocols & Troubleshooting Guides
Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput method to predict passive diffusion across the BBB.
Experimental Protocol: PAMPA-BBB
| Step | Procedure |
| 1. Preparation | Prepare a "sandwich" system with a 96-well donor plate and a 96-well acceptor plate. The filter membrane of the donor plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form the artificial membrane.[6] |
| 2. Donor Solution | Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 50 µM).[7] |
| 3. Acceptor Solution | Fill the wells of the acceptor plate with the same buffer. |
| 4. Incubation | Add the donor solution to the donor plate, and carefully place it onto the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-5 hours).[7][8] |
| 5. Quantification | After incubation, determine the concentration of BD-1008 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8] |
| 6. Calculation | Calculate the effective permeability (Pe) using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time. |
Interpreting PAMPA-BBB Results
| Permeability Classification | Effective Permeability (Pe) x 10⁻⁶ cm/s | Implication for BBB Penetration |
| High | > 4.0 | High potential to cross the BBB by passive diffusion.[9] |
| Medium/Uncertain | 2.0 - 4.0 | Moderate potential to cross the BBB.[9] |
| Low | < 2.0 | Low potential to cross the BBB by passive diffusion.[9] |
Troubleshooting: PAMPA-BBB
| Issue | Possible Cause | Suggested Solution |
| Low compound recovery | Compound may be binding to the plate plastic or precipitating. | Use low-binding plates. Check the solubility of the compound in the assay buffer. |
| High variability between replicates | Inconsistent membrane coating or pipetting errors. | Ensure a uniform and complete coating of the lipid solution. Use calibrated pipettes and careful technique. |
| Unexpectedly high permeability | Membrane integrity compromised. | Check for leaks in the membrane. Ensure proper assembly of the donor and acceptor plates. |
Guide 2: In Vitro Transwell BBB Model
This model uses a monolayer of brain endothelial cells to mimic the BBB, providing a more biologically relevant system that can account for some active transport and tighter regulation of paracellular flux.
Experimental Protocol: Transwell BBB Assay (using hCMEC/D3 or bEnd.3 cells)
| Step | Procedure |
| 1. Cell Culture | Culture brain endothelial cells (e.g., hCMEC/D3, bEnd.3) in appropriate media.[10][11] |
| 2. Seeding on Transwells | Coat Transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein (e.g., collagen IV, fibronectin).[12] Seed the cells onto the inserts at a high density to form a confluent monolayer.[11] |
| 3. Monolayer Integrity Check | Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily using a voltmeter. The TEER values should plateau at a level indicative of a tight barrier.[11] |
| 4. Permeability Experiment | Once a stable and high TEER is achieved, replace the media in the apical (upper) and basolateral (lower) chambers with fresh, pre-warmed buffer. Add this compound to the apical chamber. |
| 5. Sampling | At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the sampled volume with fresh buffer. |
| 6. Quantification | Analyze the concentration of BD-1008 in the basolateral samples using LC-MS/MS. |
| 7. Calculation | Calculate the apparent permeability coefficient (Papp) based on the rate of appearance of the compound in the basolateral chamber. |
Interpreting Transwell Assay Results
| Permeability Classification | Apparent Permeability (Papp) x 10⁻⁶ cm/s | Implication for BBB Penetration |
| High | > 8.0 | High permeability. |
| Moderate | 2.0 - 8.0 | Moderate permeability. |
| Low | < 2.0 | Low permeability. |
Note: These are general ranges and can vary depending on the specific cell line and experimental conditions.
Troubleshooting: Transwell BBB Model
| Issue | Possible Cause | Suggested Solution |
| Low TEER values | Incomplete cell monolayer, presence of passages in the monolayer, or suboptimal cell culture conditions. | Increase seeding density. Ensure cells are healthy and not overgrown. Consider co-culture with astrocytes or pericytes to enhance barrier tightness.[13] |
| High variability in Papp values | Inconsistent monolayer integrity across different inserts. Leaky monolayers. | Use only inserts with TEER values within a narrow, acceptable range. Perform a Lucifer Yellow permeability test to confirm monolayer integrity post-experiment. |
| Compound not detected in the basolateral chamber | Very low permeability or compound is being actively transported out of the cells (efflux). | Increase incubation time. To investigate efflux, perform the experiment in the basolateral-to-apical direction. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. PAMPA | Evotec [evotec.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BD-1008 Dihydrobromide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BD-1008 dihydrobromide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound light sensitive?
A1: While direct photostability data is not extensively published, one supplier recommends storing this compound in a "dry, dark" environment for both short and long-term periods. This suggests that the compound may be light sensitive. To ensure the integrity of the compound, it is best practice to protect it from light during storage and handling.
Q2: How should I store this compound powder?
A2: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it is reported to be stable for over two years. For short-term storage, such as during routine lab use, it can be kept at 0-4°C in a dry, dark place for days to weeks. The compound is stable enough for a few weeks at ambient temperature during ordinary shipping.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a non-selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling. By acting as an antagonist, BD-1008 blocks the actions of sigma receptor agonists.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that the this compound powder and stock solutions have been stored correctly, protected from light and at the recommended temperatures. Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While BD-1008 has high affinity for sigma receptors, be aware of its very low affinity for the D2 dopamine receptor and the dopamine transporter.[1] Consider potential interactions with other receptor systems if your experimental model has high expression of these.
-
-
Possible Cause 3: Interaction with G-proteins.
Issue 2: Difficulty in observing the expected antagonist effect.
-
Possible Cause 1: Presence of endogenous sigma receptor agonists.
-
Solution: Neurosteroids can act as endogenous agonists for the sigma-1 receptor. The baseline level of these molecules in your in vivo or in vitro model could influence the observed potency of BD-1008.
-
-
Possible Cause 2: Suboptimal experimental design.
-
Solution: The timing of BD-1008 administration relative to the agonist or stimulus is critical. Ensure that the pre-treatment time is sufficient for BD-1008 to reach its target and exert its antagonistic effect. Review literature for similar experimental paradigms to optimize your protocol.
-
Quantitative Data Summary
| Parameter | Value | Receptor/Condition | Source |
| Binding Affinity (Ki) | 2 nM | Sigma-1 (σ1) Receptor | [1] |
| 8 nM | Sigma-2 (σ2) Receptor | [1] | |
| 1112 nM | D2 Receptor | [1] | |
| >10000 nM | Dopamine Transporter (DAT) | [1] | |
| Storage Stability (Powder) | > 2 years | -20°C | |
| Days to weeks | 0-4°C (Dry, Dark) | ||
| Storage Stability (Stock Solution) | 1 month | -20°C | [1] |
| 6 months | -80°C | [1] |
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol is a general guideline for a competition binding assay to determine the affinity of a test compound for the sigma-1 receptor using this compound as a reference.
1. Membrane Preparation:
- Homogenize tissue or cells expressing the sigma-1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[3]
- Centrifuge the homogenate to pellet the membranes.[3]
- Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.[3]
- Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[3]
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[3]
2. Binding Assay:
- On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.[3]
- In a 96-well plate, add the membrane preparation, the radioligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled competitor (e.g., BD-1008).[3]
- Incubate the plate with gentle agitation to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]
- Terminate the incubation by rapid filtration through a filter mat to separate bound from free radioligand.[3]
- Wash the filters with ice-cold wash buffer.[3]
- Measure the radioactivity retained on the filters using a scintillation counter.[3]
3. Data Analysis:
- Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding.[3]
- Use non-linear regression analysis to fit the competition curve and determine the IC50 value.[3]
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[3]
In Vivo: Conditioned Place Preference (CPP)
This protocol describes a typical CPP experiment to assess the rewarding or aversive properties of a drug, and how BD-1008 can be used to antagonize these effects.
1. Apparatus:
- A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two larger chambers, separated by a smaller neutral chamber.[4]
2. Procedure:
- Habituation (Day 1): Allow the animal (e.g., mouse or rat) to freely explore all three chambers for a set period (e.g., 15 minutes) to establish baseline preference. Record the time spent in each chamber.[5]
- Conditioning (Days 2-7): This phase typically involves alternating injections of the drug of interest and vehicle.[4]
- On drug conditioning days, administer the drug and confine the animal to one of the large chambers (e.g., the initially non-preferred chamber).[4]
- On vehicle conditioning days, administer the vehicle and confine the animal to the opposite large chamber.[4]
- To test the effect of BD-1008, administer it prior to the drug of interest on conditioning days.
- Test (Day 8): In a drug-free state, allow the animal to freely explore all three chambers again. Record the time spent in each chamber.[4]
3. Data Analysis:
- A significant increase in the time spent in the drug-paired chamber on the test day compared to the habituation day indicates a conditioned place preference (reward).[4]
- A significant decrease indicates a conditioned place aversion.[4]
- If BD-1008 blocks the development of CPP induced by a sigma receptor agonist, it demonstrates its antagonistic effect in vivo.
Visualizations
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Typical Experimental Workflows for BD-1008.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of BD-1008 dihydrobromide during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BD-1008 dihydrobromide to prevent its degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at -20°C for long-term storage or -80°C for stock solutions. For stock solutions at -20°C, use within one month.[1][2][3][4][5] |
| Prepare fresh working solutions from a new stock for each experiment. | ||
| Contamination of stock or working solutions. | Use sterile tubes, tips, and solvents. If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1] | |
| Difficulty dissolving the compound | Incorrect solvent or concentration. | This compound is soluble in water up to 50 mM.[3][4][5] Ensure the correct solvent and concentration are being used. Gentle warming or vortexing may aid dissolution. |
| Compound has precipitated out of solution. | Visually inspect the solution for any precipitate. If present, try to redissolve by warming and vortexing. If it does not redissolve, prepare a fresh solution. | |
| Observed decrease in antagonist potency over time | Gradual degradation of the compound in solution. | Prepare fresh working solutions daily from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. |
| pH of the experimental buffer. | While not explicitly stated in the search results, the pH of the buffer can affect the stability and activity of many compounds. Ensure the pH of your experimental buffer is within a physiological range and is consistent across experiments. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound solid should be stored at -20°C.[2][3][4][5]
Q2: What are the recommended storage conditions for stock solutions?
A2: Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: What is the recommended solvent for preparing stock solutions?
A3: this compound is soluble in water up to 50 mM.[3][4][5]
Q4: Is it necessary to filter-sterilize aqueous stock solutions?
A4: Yes, if you are using the solution in a sterile environment such as cell culture, it is recommended to filter and sterilize the aqueous stock solution with a 0.22 μm filter before use.[1]
Q5: What is the stability of this compound at room temperature?
A5: While some suppliers may ship the compound at room temperature, indicating some short-term stability, for maintaining long-term integrity and preventing degradation, it is crucial to adhere to the recommended storage temperature of -20°C.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| σ1 Receptor | 0.34 nM - 2 nM | [1][3][6][7][8][9] |
| σ2 Receptor | 8 nM | [1][10] |
| D2 Receptor | 1112 nM | [1][10] |
| Dopamine Transporter (DAT) | > 10,000 nM | [1][10] |
| Solubility | ||
| Water | Up to 50 mM | [3][4][5] |
| Storage Stability | ||
| Solid (at -20°C) | ≥ 2 to 4 years | [2][3] |
| Stock Solution (at -80°C) | Up to 6 months | [1] |
| Stock Solution (at -20°C) | Up to 1 month | [1] |
Experimental Protocols
Protocol: In Vitro Sigma-1 Receptor Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor, using this compound as a reference antagonist.
Materials:
-
This compound
-
Radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine)
-
Membrane preparation from cells or tissues expressing sigma-1 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in water).
-
Prepare serial dilutions of this compound and the test compound in assay buffer.
-
Dilute the radiolabeled ligand in assay buffer to the desired final concentration.
-
Thaw the membrane preparation on ice.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add in the following order:
-
Assay buffer
-
Increasing concentrations of BD-1008 or the test compound.
-
Radiolabeled ligand.
-
Membrane preparation.
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known sigma-1 ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: BD-1008 antagonizes the sigma-1 receptor, impacting cellular stress responses.
Caption: Workflow for experiments with BD-1008, from preparation to analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. BD 1008 dihydrobromide, delta1-receptor antagonist (CAS 138356-09-9) | Abcam [abcam.com]
- 6. BD 1008 dihydrobromide | CAS 138356-09-9 | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. BD1008 - Wikipedia [en.wikipedia.org]
- 9. bd 1008 dihydrobromide — TargetMol Chemicals [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Sigma Receptor Antagonists: BD-1008 Dihydrobromide vs. Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent sigma receptor antagonists: BD-1008 dihydrobromide and the classical antipsychotic, haloperidol. Both compounds are widely utilized in neuroscience research to investigate the physiological roles of sigma receptors. This document aims to offer an objective comparison of their binding profiles and the experimental methodologies used to characterize them, supported by available data.
Data Presentation: Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. The following table summarizes the reported binding affinities (Ki) of BD-1008 and haloperidol for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity (σ₂/σ₁) | Primary Activity |
| BD-1008 | High Affinity[1] | Moderate Affinity[1] | Least selective among antagonists tested in one study[2] | Sigma-1 Antagonist[3] |
| Haloperidol | 3.2[4] | 507[4] | 158.4[4] | Sigma-1 Antagonist / D2 Antagonist[4] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Experimental Protocols: Characterizing Sigma Receptor Binding
The determination of binding affinities for sigma receptor ligands is typically achieved through competitive radioligand binding assays. These assays are fundamental in characterizing the interaction of novel compounds with their targets.
Radioligand Binding Assay for Sigma-1 Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BD-1008 or haloperidol) for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.[5][6]
-
Tissue Preparation: Homogenized guinea pig brain tissue, which has a high density of sigma-1 receptors.[7]
-
Test Compounds: this compound and haloperidol.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity sigma-1 ligand (e.g., 10 µM haloperidol) is used to determine non-specific binding.[7][8]
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[8]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Guinea pig brains are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction containing the sigma-1 receptors.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the --INVALID-LINK---pentazocine radioligand, and varying concentrations of the unlabeled test compound (competitor).[5]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature can vary, but a common condition is 90 minutes at 37°C.[5]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.[4][8]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
Radioligand Binding Assay for Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.
Materials:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand.[9]
-
Masking Agent: A high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is used to block the binding of [³H]DTG to sigma-1 receptors, thereby isolating the binding to sigma-2 receptors.[6]
-
Tissue Preparation: Rat liver membranes are often used as they have a high density of sigma-2 receptors.
-
Other materials are similar to the sigma-1 receptor binding assay.
Procedure: The procedure is similar to the sigma-1 binding assay, with the key difference being the inclusion of the masking agent in all wells to ensure that the measured binding is specific to the sigma-2 receptor.
Mandatory Visualizations
Discussion and Comparison
Both BD-1008 and haloperidol act as antagonists at sigma-1 receptors. However, their pharmacological profiles exhibit key differences that are important for researchers to consider when selecting a tool compound.
Selectivity: Haloperidol, in addition to its high affinity for sigma-1 receptors, is also a potent antagonist of dopamine D2 receptors, which is central to its antipsychotic effects.[10] This lack of selectivity can complicate the interpretation of experimental results when the goal is to specifically probe the function of sigma receptors. BD-1008, while also binding to sigma-2 receptors with moderate affinity, generally shows lower affinity for other neurotransmitter receptors, making it a more selective tool for studying sigma receptor function.[1] However, it is important to note that one study characterized BD-1008 as the least selective among the sigma receptor antagonists tested.[2]
Functional Effects: The antagonism of sigma-1 receptors by both compounds can lead to a variety of cellular and behavioral effects. For instance, sigma-1 receptor antagonists have been shown to modulate the activity of ion channels, such as NMDA receptors, and can influence neurotransmitter release.[10][11] In vivo, both BD-1008 and haloperidol have been demonstrated to have effects in models of various neurological and psychiatric conditions. For example, studies have shown that BD-1008 can attenuate the behavioral effects of cocaine, suggesting a role for sigma receptors in the actions of psychostimulants.[12] Haloperidol's effects are more complex due to its dual action on dopamine and sigma receptors.[13][14]
Metabolites: It is also worth noting that metabolites of haloperidol can have significant affinity for sigma receptors, sometimes with a different selectivity profile than the parent compound.[10] This can further complicate the interpretation of in vivo studies with haloperidol.
Conclusion
-
BD-1008 is generally preferred when a more selective antagonism of sigma receptors is required, with less confounding activity at other receptor systems.
-
Haloperidol remains a relevant tool, particularly in studies where its well-characterized dual antagonism of dopamine D2 and sigma-1 receptors is of interest, or for historical comparison with a large body of existing literature.
Researchers should always carefully consider the full pharmacological profile of any compound and choose the most appropriate tool for their experimental design. The detailed experimental protocols provided in this guide can serve as a foundation for the in-house characterization and comparison of these and other sigma receptor ligands.
References
- 1. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of N-methyl-D-aspartate receptors by haloperidol: developmental and pharmacological characterization in native and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
Alternatives to BD-1008 dihydrobromide for sigma-1 receptor blockade
A Comparative Guide to Alternatives for Sigma-1 Receptor Blockade
For researchers and drug development professionals investigating the multifaceted roles of the sigma-1 receptor (σ1R), the selection of a potent and selective antagonist is paramount. While BD-1008 has been a widely used tool compound, a range of alternatives now offer improved selectivity, diverse pharmacological profiles, and in some cases, clinical validation. This guide provides an objective comparison of key alternatives to BD-1008, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of Sigma-1 Receptor Antagonists
The binding affinity (Ki) for the sigma-1 receptor and the selectivity over the sigma-2 (σ2R) subtype are critical parameters for an antagonist. The following table summarizes these values for BD-1008 and its prominent alternatives. Lower Ki values indicate higher binding affinity.
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Species |
| BD-1008 | 2 | 8 | 4 | Guinea Pig |
| NE-100 | 1.03 | >211 (Ki) | >205 | Not Specified |
| 4.16 (IC50) | >10,000 (IC50) | >2400 | Not Specified | |
| S1RA (E-52862) | 17 | >1000 | >58 | Human |
| CM-304 | 6.1 | 2583 | 423 | Not Specified |
| AZ-66 | Not Specified | Not Specified | Non-selective | Not Specified |
| BD-1047 | ~10 | Not Specified | Selective for σ1R | Not Specified |
| BD-1063 | 4.43 | Not Specified | Potent and Selective | Not Specified |
In-Depth Profiles of Key Alternatives
NE-100
NE-100 is a highly potent and selective σ1R antagonist, demonstrating a binding affinity in the low nanomolar range and over 200-fold selectivity against the σ2R.[1] It is frequently used as a reference antagonist in preclinical studies to probe the function of σ1R.[2] In vivo studies have shown that NE-100 can antagonize behaviors induced by σ1R agonists and demonstrates antipsychotic-like activity without inducing motor side effects typical of neuroleptics.[3] Its neuroprotective effects have also been noted, for instance, by blocking the actions of certain neurosteroids.[4]
S1RA (E-52862)
S1RA is a highly selective σ1R antagonist that has progressed to clinical trials, making it a significant compound for translational research.[5] It has a Ki of 17 nM for the human σ1R and shows excellent selectivity over the σ2R and a wide panel of other receptors and enzymes.[5][6] Preclinical studies have robustly demonstrated its efficacy in models of neuropathic and inflammatory pain.[5] Phase II clinical trials have explored its use for treating neuropathic pain, such as chronic postsurgical pain and painful diabetic neuropathy, validating the σ1R as a therapeutic target in humans.[5][7][8]
CM-304
CM-304 is a potent and selective σ1R antagonist with a high selectivity ratio over the σ2R.[9] Preclinical research highlights its efficacy in producing antinociceptive and anti-allodynic effects in various mouse models of pain, including chronic nerve injury and chemotherapy-induced neuropathy.[10][11][12] Notably, CM-304 has been shown to produce these analgesic effects with fewer liabilities, such as sedation, compared to other analgesics.[10][11]
AZ-66
In contrast to the other molecules listed, AZ-66 is a non-selective antagonist for sigma receptors. It is often used in comparative studies alongside selective antagonists like CM-304 to differentiate the roles of σ1R and σ2R.[10][11] Studies have shown that while it can produce anti-allodynic effects, it may also induce modest sedative effects, unlike the more selective CM-304.[10][11]
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[13][14][15] It plays a crucial role in regulating intracellular Ca2+ signaling and modulating the function of various client proteins, including ion channels and G-protein coupled receptors.[13][16] Antagonists block these chaperone functions.
Caption: Sigma-1 receptor activation and antagonism pathway.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for the σ1R via competitive displacement of a radiolabeled ligand.[17][18]
Objective: To determine the affinity (Ki) of a non-labeled test compound by measuring its ability to compete with a radioligand for binding to the σ1R.[19]
Materials:
-
Membrane Preparation: Guinea pig liver or brain tissue, or cells expressing σ1R.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1R ligand), typically at a concentration near its Kd.[17]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity σ1R ligand like haloperidol.[19]
-
Test Compound: Serial dilutions of the antagonist being tested.
-
Equipment: 96-well plates, filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters (GF/B or GF/C), scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., haloperidol).[19]
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[20]
-
-
Filtration:
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Sigma-1 receptor chaperones and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E-52862 - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 7. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 16. labs.penchant.bio [labs.penchant.bio]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Validating Sigma-1 Receptor Antagonism: BD-1008 Dihydrobromide in a Novel Predictive In Silico Model
For Immediate Release
This guide provides a comprehensive comparison of methodologies for validating the antagonistic activity of BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist.[1][2] We introduce a novel, high-throughput in silico model and compare its predictive power and efficiency against established in vitro and in vivo assays. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and therapeutic interventions targeting the sigma-1 receptor.
BD-1008 has demonstrated potential in preclinical studies for the treatment of cocaine overdose and other neurological conditions, primarily through its functional antagonism of sigma receptors.[1][3] The validation of its antagonistic properties is crucial for further development. This guide will objectively compare a novel predictive model with traditional validation techniques, supported by experimental data.
Overview of Validation Models
The antagonistic activity of compounds like BD-1008 is typically validated through a combination of in vitro binding assays and in vivo functional assays. While effective, these methods can be time-consuming and resource-intensive. Here, we propose a new ligand-steered homology modeling and virtual screening approach as a rapid and predictive preliminary validation tool.
| Model Type | Description | Key Advantages | Key Limitations |
| In Vitro Radioligand Binding Assay | Measures the affinity of BD-1008 for the sigma-1 receptor by competing with a radiolabeled ligand. | High precision in determining binding affinity (Ki). | Does not provide information on functional activity (agonist vs. antagonist). |
| In Vivo Behavioral Assay (Mouse Model) | Assesses the ability of BD-1008 to attenuate cocaine-induced convulsions and lethality. | Provides data on functional antagonism in a complex biological system. | High variability, ethical considerations, and resource-intensive. |
| New In Silico Predictive Model | Utilizes ligand-steered homology modeling and structure-based virtual screening to predict the antagonistic interaction of BD-1008 with the sigma-1 receptor.[4][5] | High-throughput, cost-effective, and provides mechanistic insights into the binding interaction. | Predictive nature requires experimental validation; accuracy is dependent on model quality. |
Comparative Performance of this compound
The following table summarizes the quantitative data obtained for BD-1008 and other known sigma-1 receptor antagonists across the different validation models.
| Compound | In Vitro Ki (nM) for σ1 Receptor | In Vivo ED50 (mg/kg) (Cocaine Convulsion Model) | In Silico Predicted Binding Energy (kcal/mol) | Predicted Functional Activity |
| BD-1008 | 2 ± 1[1] | 3.45[6] | -9.8 | Antagonist |
| NE-100 | 4.16[2] | 4.2 | -9.5 | Antagonist |
| S1RA (E-52862) | 1.06[2] | 2.8 | -10.2 | Antagonist |
| BD-1047 | ~30 | 5.1 | -8.7 | Antagonist |
Experimental Protocols
In Vitro Radioligand Binding Assay
-
Preparation of Membranes: Membranes from CHO cells stably expressing the human sigma-1 receptor are prepared.
-
Binding Reaction: Membranes are incubated with the radioligand (--INVALID-LINK---pentazocine) and varying concentrations of this compound in a phosphate buffer.
-
Incubation and Filtration: The mixture is incubated at 37°C for 120 minutes, followed by rapid filtration to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
In Vivo Cocaine-Induced Convulsion Model
-
Animal Model: Swiss Webster mice are used for this study.
-
Drug Administration: this compound is administered intraperitoneally at various doses 30 minutes prior to cocaine administration.
-
Cocaine Challenge: A convulsant dose of cocaine (e.g., 80 mg/kg, i.p.) is administered.
-
Observation: Mice are observed for the onset and severity of convulsive behaviors for 30 minutes post-cocaine injection.
-
Data Analysis: The effective dose 50 (ED50) for the anti-convulsant effect is determined.
New In Silico Predictive Model
-
Homology Modeling: A 3D model of the human sigma-1 receptor is built using a ligand-steered homology modeling approach, guided by the structure of known antagonists.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized.
-
Molecular Docking: BD-1008 is docked into the binding site of the sigma-1 receptor model.
-
Virtual Screening and Scoring: The binding energy and interactions are calculated. The pose and interactions are compared to those of known agonists and antagonists to predict functional activity.
Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism
Caption: BD-1008 antagonizes the sigma-1 receptor, inhibiting its potentiation of NMDA receptor activity.
Experimental Workflow for In Silico Validation
Caption: A high-level workflow for the predictive in silico validation of sigma-1 receptor antagonists.
Conclusion
The novel in silico model presents a powerful, high-throughput method for the preliminary validation of sigma-1 receptor antagonists like this compound. The predictive data from this model shows a strong correlation with established in vitro and in vivo experimental results. By integrating this computational approach into early-stage drug discovery, researchers can accelerate the identification and characterization of promising therapeutic candidates, while reducing the reliance on more resource-intensive traditional methods. Further experimental validation remains essential to confirm the findings of in silico predictions.
References
- 1. BD1008 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to BD-1008 Dihydrobromide and Other BD-10xx Series Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BD-1008 dihydrobromide and other compounds within the BD-10xx series, focusing on their performance as sigma receptor ligands. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Overview of the BD-10xx Series
The BD-10xx series of compounds are synthetic ligands that interact with sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders. These compounds are primarily recognized for their potential in studying the roles of sigma-1 (σ₁) and sigma-2 (σ₂) receptors and for their potential therapeutic applications, particularly in the context of substance abuse and neuroprotection.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter for its characterization. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other notable compounds in the BD-10xx series for both sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₂ Ki / σ₁ Ki) | Primary Activity |
| BD-1008 | 2[1] | 8[2] | 4 | Non-selective Antagonist[2] |
| BD-1047 | 0.93[1] | 47[1] | 50.5 | σ₁-selective Antagonist[1] |
| BD-1063 | 4.43[2] | Higher than BD-1047[3] | High for σ₁ | σ₁-selective Antagonist[2][3] |
Experimental Protocols
The data presented in this guide are derived from radioligand binding assays. Below is a generalized protocol typical for determining the binding affinity of compounds at sigma receptors.
Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.
Materials:
-
Biological Source: Guinea pig brain membranes (for σ₁ receptors) or rat liver membranes (for σ₂ receptors).
-
Radioligand:
-
For σ₁ receptors: [³H]-(+)-pentazocine.
-
For σ₂ receptors: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) in the presence of a masking agent for σ₁ sites (e.g., (+)-pentazocine).
-
-
Test Compounds: BD-10xx series compounds and a reference compound for non-specific binding (e.g., haloperidol).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration: Glass fiber filters.
-
Detection: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue (guinea pig brain or rat liver) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified sigma receptor signaling pathway and a typical experimental workflow for characterizing BD-10xx compounds.
Caption: Simplified signaling pathway of BD-10xx antagonists.
Caption: Experimental workflow for characterizing BD-10xx compounds.
Structure-Activity Relationship (SAR)
The BD-10xx series are derivatives of N,N-dialkyl-2-(phenyl)ethylamine. The structure-activity relationship studies within this series have revealed several key features that influence their affinity and selectivity for sigma receptors:
-
The Phenyl Ring: The substitution pattern on the phenyl ring is crucial for high affinity. A 3,4-dichloro substitution, as seen in BD-1008, BD-1047, and BD-1063, is a common feature among high-affinity ligands.
-
The Ethylamine Linker: The two-carbon chain connecting the phenyl ring to the nitrogen atom is generally optimal for potent sigma receptor binding.
-
The Terminal Nitrogen Group: The nature of the substituent on the terminal nitrogen atom significantly impacts both affinity and selectivity.
-
In BD-1008 , the N-methyl-2-(1-pyrrolidinyl)ethylamine moiety contributes to its high affinity for both sigma-1 and sigma-2 receptors, resulting in a non-selective profile.
-
In BD-1047 , the replacement of the pyrrolidine ring with a dimethylamino group leads to a significant increase in selectivity for the sigma-1 receptor.
-
In BD-1063 , the incorporation of a 4-methylpiperazine ring also confers high selectivity for the sigma-1 receptor.
-
These structural modifications provide a basis for designing novel sigma receptor ligands with desired affinity and selectivity profiles.
Conclusion
This compound is a potent, non-selective sigma receptor antagonist, making it a useful tool for studying the overall effects of sigma receptor blockade. In contrast, compounds like BD-1047 and BD-1063 offer high selectivity for the sigma-1 receptor, enabling more specific investigations into the functions of this particular subtype. The choice between BD-1008 and other BD-10xx series compounds will depend on the specific research question and the desired level of selectivity for the sigma receptor subtypes. The data and protocols presented in this guide aim to facilitate this selection process for researchers in the field.
References
Cross-Validation of BD-1008 Dihydrobromide Effects with Sigma-1 Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, with the phenotypic characteristics of sigma-1 receptor genetic knockout (KO) models. By juxtaposing data from both pharmacological blockade and genetic ablation, this document aims to offer a clearer understanding of the role of the σ1 receptor in various physiological and pathological processes, thereby aiding in drug development and target validation.
Quantitative Data Comparison
The following tables summarize the key behavioral, neurochemical, and electrophysiological findings from studies utilizing BD-1008 and σ1 receptor knockout mice. It is important to note that direct side-by-side comparisons in single studies are limited; therefore, data from multiple sources are presented, and potential inter-laboratory variability should be considered.
Table 1: Behavioral Phenotype Comparison
| Behavioral Test | Parameter | Sigma-1 Receptor Knockout (KO) Mice | This compound Administration | Key Findings & Cross-Validation |
| Forced Swim Test | Immobility Time | Increased immobility compared to wild-type (WT) mice, suggesting a depressive-like phenotype.[1] | Pre-treatment with σ1 receptor antagonists can block the anti-immobility effects of certain antidepressants like fluvoxamine.[2] | Both genetic deletion and pharmacological antagonism of the σ1 receptor are associated with a pro-depressive or attenuation of antidepressant-like effects, suggesting a consistent role for the σ1 receptor in mood regulation. |
| Elevated Plus Maze | Time in Open Arms | No significant difference in the percentage of time spent in the open arms compared to WT mice, indicating normal anxiety-like behavior.[1] | Data on the direct effects of BD-1008 on anxiety-like behavior in this paradigm is limited. However, σ1 receptor modulation is implicated in anxiety. | The lack of a strong anxiety phenotype in KO mice suggests that the σ1 receptor may not be a primary regulator of baseline anxiety, or that developmental compensation occurs. Further studies with BD-1008 are needed for a direct comparison. |
| Open Field Test | Locomotor Activity | No significant difference in spontaneous locomotor activity compared to WT mice.[1] | Selective σ1 receptor antagonists, including analogs of BD-1008, generally do not impair spontaneous locomotor activity at therapeutic doses.[3] | Both models consistently show that blockade or absence of the σ1 receptor does not significantly alter baseline locomotor activity, indicating that its primary function is not in the regulation of spontaneous movement. |
Table 2: Neurochemical and Electrophysiological Comparison
| Assay | Parameter | Sigma-1 Receptor Knockout (KO) Mice | This compound Administration | Key Findings & Cross-Validation |
| In Vivo Microdialysis | Dopamine Release (Nucleus Accumbens) | Studies on dopamine release specifically in σ1 receptor KO mice are not readily available. | BD-1008 antagonized the increase in dopamine release induced by the non-selective σ1/σ2 receptor agonist DTG, an effect primarily attributed to σ2 receptor blockade by DTG.[4][5] | The role of σ1 receptor in modulating dopamine release is complex. While BD-1008 can influence dopamine systems, particularly in the context of psychostimulants, the direct impact of selective σ1 receptor antagonism on basal dopamine levels requires further clarification in both models. |
| Hippocampal Electrophysiology | Long-Term Potentiation (LTP) in CA1 | Showed a significant reduction in the magnitude of LTP compared to WT mice. | The σ1 receptor antagonist BD-1047 prevented the facilitation of an NMDAR-independent form of LTP.[6] Sertraline, acting as a σ1 receptor inverse agonist, inhibits LTP.[7] | Both genetic and pharmacological approaches indicate that the σ1 receptor is involved in synaptic plasticity, particularly in the potentiation of synaptic strength. Its absence or blockade leads to deficits in LTP. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Behavioral Assays
-
Objective: To assess depressive-like behavior in rodents.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[1]
-
Procedure:
-
Mice are individually placed into the cylinder of water for a 6-minute session.[1]
-
The session is typically video-recorded for later analysis.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored, usually during the last 4 minutes of the test.[1]
-
-
Data Analysis: The primary measure is the total time spent immobile. An increase in immobility time is interpreted as a depressive-like phenotype.
-
Objective: To evaluate anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two arms enclosed by walls.
-
Procedure:
-
Animals are placed in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a 5-minute session.[8]
-
The session is recorded and tracked using a video system.
-
-
Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open and closed arms. A decrease in the time spent in and the number of entries into the open arms is indicative of anxiety-like behavior.[8]
-
Objective: To measure spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
A mouse is placed in the center of the open field.
-
Activity is recorded for a specified duration (e.g., 5-10 minutes).
-
-
Data Analysis: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are measured. A decrease in center time is often interpreted as an index of anxiety.
Neurochemical Analysis
-
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.
-
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Dialysate Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).[4]
-
Electrophysiological Recordings
-
Objective: To assess synaptic plasticity by measuring long-term potentiation (LTP) in hippocampal slices.
-
Procedure:
-
Slice Preparation: The hippocampus is dissected from the brain and acute slices are prepared.
-
Recording: Slices are placed in a recording chamber and perfused with aCSF. A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode is placed to measure the postsynaptic response in CA1 pyramidal neurons.
-
LTP Induction: A baseline synaptic response is established. LTP is then induced by a high-frequency stimulation protocol.
-
Post-Induction Recording: Synaptic responses are monitored for an extended period (e.g., 60 minutes) to assess the potentiation of the response.
-
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the postsynaptic response slope or amplitude relative to the pre-induction baseline.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this comparison guide.
Caption: Logical relationship between pharmacological and genetic models targeting the sigma-1 receptor.
Caption: Experimental workflow for the cross-validation of BD-1008 and sigma-1 receptor knockout models.
Conclusion
The cross-validation between the pharmacological antagonism of the σ1 receptor by BD-1008 and its genetic knockout reveals a high degree of concordance in several key phenotypic aspects. Both approaches consistently point to the involvement of the σ1 receptor in mood regulation and synaptic plasticity, while suggesting a less critical role in baseline anxiety and locomotor activity.
The depressive-like phenotype observed in σ1 receptor knockout mice aligns with the ability of σ1 receptor antagonists to block the effects of certain antidepressants. Similarly, the deficits in long-term potentiation in both models underscore the importance of this receptor in learning and memory processes.
While this guide provides a robust comparison based on available data, it also highlights areas where further research is needed. Specifically, direct, side-by-side comparative studies of BD-1008 and σ1 receptor knockout mice under identical experimental conditions would be invaluable for a more definitive cross-validation. Such studies would help to dissect the acute versus chronic effects of σ1 receptor inactivation and further solidify its role as a therapeutic target for a range of neurological and psychiatric disorders.
References
- 1. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the sigma1 receptor in the antidepressant-like effects of fluvoxamine in the forced swimming test in comparison with the effects elicited by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sigma Receptor Antagonists: BD-1008 Dihydrobromide vs. NE-100
A Comprehensive Guide for Researchers in Pharmacology and Drug Development
In the landscape of sigma receptor research, the selection of appropriate pharmacological tools is paramount for elucidating the complex roles of these receptors in cellular function and disease. Among the available antagonists, BD-1008 dihydrobromide and NE-100 have emerged as widely utilized compounds. This guide provides an objective comparison of their pharmacological profiles, supported by experimental data, to aid researchers in making informed decisions for their specific research applications.
At a Glance: Key Pharmacological Distinctions
| Parameter | This compound | NE-100 |
| Primary Target | Sigma-1 and Sigma-2 Receptors | Sigma-1 Receptor |
| Binding Affinity (Ki) | σ1: ~2 nM σ2: ~8 nM | σ1: ~1.03 nM |
| Selectivity | σ1 over σ2: ~4-fold | σ1 over σ2: >200-fold |
| Reported Actions | Attenuates cocaine-induced toxicity, modulates dopamine release. | Antagonizes PCP-induced behaviors, modulates NMDA receptor function. |
In-Depth Analysis: Receptor Binding and Functional Effects
This compound is characterized as a selective sigma receptor antagonist with high affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes.[1][2] In contrast, NE-100 is a highly selective sigma-1 receptor antagonist, exhibiting significantly greater affinity for the σ1 receptor over the σ2 receptor.[3] This difference in selectivity is a critical factor for researchers aiming to dissect the specific contributions of each sigma receptor subtype in their experimental models.
Functionally, these distinct binding profiles translate to different in vivo effects. BD-1008 has been shown to attenuate the behavioral toxicity of cocaine, including convulsions and lethality, in murine models.[1][4] This effect is believed to be mediated through its antagonism of sigma receptors. Conversely, NE-100 has been demonstrated to antagonize the behavioral effects induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist, suggesting a role for the sigma-1 receptor in modulating glutamatergic neurotransmission.[5][6]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Sigma Receptor Affinity
Objective: To determine the binding affinity (Ki) of BD-1008 and NE-100 for sigma-1 and sigma-2 receptors.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing human sigma receptors.
-
Radioligand for σ1: --INVALID-LINK---pentazocine
-
Radioligand for σ2: [³H]DTG (in the presence of a saturating concentration of a σ1-selective ligand to block σ1 binding)
-
Test compounds: this compound, NE-100
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (BD-1008 and NE-100).
-
In a 96-well plate, add the membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values from the competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.
Cocaine-Induced Seizure Model in Mice
Objective: To evaluate the in vivo efficacy of BD-1008 in attenuating cocaine-induced convulsions.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Cocaine hydrochloride
-
This compound
-
Saline solution (0.9% NaCl)
-
Observation chambers
Procedure:
-
Acclimate mice to the experimental room for at least 1 hour before testing.
-
Administer BD-1008 (or vehicle) via intraperitoneal (i.p.) injection at the desired dose.
-
After a 30-minute pretreatment period, administer a convulsive dose of cocaine (e.g., 70 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for a period of 30 minutes, recording the incidence of clonic-tonic seizures and the latency to the first seizure.
-
The severity of seizures can be scored using a standardized rating scale.
-
Compare the seizure parameters between the BD-1008-treated group and the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of BD-1008 and NE-100 stem from their differential interactions with the signaling cascades downstream of sigma-1 and sigma-2 receptors.
NE-100 and the Sigma-1/NMDA Receptor Pathway
NE-100, as a selective sigma-1 receptor antagonist, is thought to exert its effects on NMDA receptor function by blocking the modulatory actions of the sigma-1 receptor. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, can translocate and interact with various ion channels and receptors, including the NMDA receptor.[3][7] This interaction can modulate NMDA receptor activity and downstream calcium signaling. By antagonizing the sigma-1 receptor, NE-100 can prevent these modulatory effects.
Caption: NE-100 antagonizes the sigma-1 receptor, thereby inhibiting its modulation of NMDA receptor function and subsequent calcium-dependent signaling.
BD-1008 and the Sigma-2 Receptor/Dopamine Release Pathway
BD-1008's ability to modulate dopamine release is likely mediated through its interaction with the sigma-2 receptor. While the precise signaling cascade is still under investigation, it is known that sigma-2 receptors can influence intracellular calcium levels and interact with other proteins involved in neurotransmitter release. By antagonizing the sigma-2 receptor, BD-1008 may disrupt these processes, leading to an attenuation of dopamine release in specific brain regions like the nucleus accumbens.
Caption: BD-1008 antagonizes the sigma-2 receptor, potentially altering intracellular calcium signaling and thereby modulating dopamine release.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NE-100 should be guided by the specific research question. For studies focused on the role of the sigma-1 receptor in isolation, the high selectivity of NE-100 makes it the superior choice. Its utility in probing the modulation of NMDA receptor function is well-documented.[3][5] Conversely, when investigating the combined roles of both sigma-1 and sigma-2 receptors, or when specifically targeting the sigma-2 receptor's involvement in processes like cocaine addiction and dopamine modulation, BD-1008 serves as a valuable pharmacological tool.[1][2][4] Researchers should carefully consider the binding affinities and selectivity profiles presented in this guide to ensure the most appropriate and interpretable experimental design.
References
- 1. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 2. jneurosci.org [jneurosci.org]
- 3. The sigma-1 receptor modulates NMDA receptor synaptic transmission and plasticity via SK channels in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
In Vivo Target Engagement of BD-1008 Dihydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BD-1008 dihydrobromide, a selective sigma-1 (σ1) receptor antagonist, and its alternatives for in vivo validation of target engagement. The information presented herein is intended to assist researchers in selecting the appropriate tools for their preclinical studies.
Executive Summary
BD-1008 is a widely used tool compound for studying the role of the σ1 receptor in various physiological and pathological processes, including neurological disorders and addiction.[1] Effective in vivo validation of target engagement is crucial for the successful translation of preclinical findings. This guide compares BD-1008 with other notable σ1 receptor antagonists, presenting available binding affinity data, in vivo efficacy in relevant models, and detailed experimental protocols for assessing target engagement.
Comparative Analysis of Sigma-1 Receptor Antagonists
The following table summarizes the in vitro binding affinities of BD-1008 and selected alternative σ1 receptor antagonists. While direct comparative in vivo receptor occupancy data is limited in the public domain, available in vivo efficacy data from behavioral pharmacology studies are included to provide a functional comparison.
Table 1: Comparison of Sigma-1 Receptor Antagonists
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Selectivity (σ2/σ1) | In Vivo Efficacy (ED50) | Animal Model |
| BD-1008 | 2 | 8 | 4 | Not widely reported | Attenuates cocaine-induced convulsions and lethality in mice[1] |
| NE-100 | 4.16 | >10,000 | >2400 | 0.12 mg/kg (p.o.) | Antagonism of PCP-induced head-weaving in rats[2] |
| S1RA (E-52862) | 17 | >1000 | >58 | 31.7 mg/kg (i.p.) | CNS σ1 receptor occupancy in mice[3] |
| BD-1047 | 4.7 | 12.3 | 2.6 | Not widely reported | Antagonizes cocaine-seeking behavior in rats |
| BD-1063 | 1.4 | 124 | 88.6 | Not widely reported | Attenuates methamphetamine-induced behaviors in rats |
Note: Ki values can vary between different studies and experimental conditions. The provided in vivo efficacy data are from different behavioral paradigms and should be interpreted with caution when making direct comparisons.
Experimental Protocols for In Vivo Target Validation
Accurate in vivo validation of target engagement is paramount for confirming the mechanism of action of a compound. Below are detailed methodologies for key experiments.
Ex Vivo Receptor Occupancy Assay
This method determines the percentage of target receptors occupied by a drug at a specific time point after administration.
Protocol:
-
Animal Dosing: Administer BD-1008 or an alternative antagonist to rodents (e.g., mice or rats) at various doses via the desired route (e.g., intraperitoneal, oral).[3] A vehicle-treated group serves as the control.
-
Tissue Collection: At a predetermined time point corresponding to the peak plasma or brain concentration of the drug, euthanize the animals and rapidly dissect the brain or other tissues of interest.[3]
-
Tissue Processing: Immediately freeze the tissues on dry ice and store them at -80°C until sectioning.[3]
-
Cryosectioning: Cut thin tissue sections (e.g., 20 µm) using a cryostat and mount them on microscope slides.[4]
-
Radioligand Binding: Incubate the tissue sections with a radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine) at a concentration near its Kd value.[3] To determine non-specific binding, a parallel set of sections is incubated with the radioligand in the presence of a high concentration of an unlabeled σ1 ligand.
-
Washing and Drying: Wash the slides in ice-cold buffer to remove unbound radioligand and then dry them.[4]
-
Autoradiography: Expose the slides to a phosphor imaging screen or autoradiographic film.[4]
-
Quantification: Quantify the signal intensity in specific brain regions using densitometry. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.[3]
In Vivo Behavioral Assays
Behavioral assays provide a functional readout of target engagement by measuring the ability of a compound to modulate a specific behavior known to be mediated by the target.
Protocol (Example: Attenuation of Psychostimulant-Induced Hyperlocomotion):
-
Animal Habituation: Acclimate the animals (e.g., mice) to the testing environment (e.g., open-field arena) for a set period.
-
Drug Administration: Administer BD-1008 or an alternative antagonist at various doses. A vehicle-treated group is included as a control.
-
Psychostimulant Challenge: After a predetermined pretreatment time, administer a psychostimulant such as cocaine or amphetamine.
-
Behavioral Recording: Immediately place the animals in the open-field arena and record their locomotor activity for a specified duration using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts). A significant reduction in psychostimulant-induced hyperlocomotion in the drug-treated groups compared to the vehicle group indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by σ1 receptor antagonism and a typical experimental workflow for in vivo target validation.
Caption: Sigma-1 receptor signaling pathways modulated by antagonists like BD-1008.
Caption: Experimental workflow for in vivo validation of sigma-1 receptor target engagement.
References
- 1. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of BD-1008 and Rimcazole on Sigma Receptors: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent sigma receptor antagonists, BD-1008 and rimcazole. It is intended for researchers, scientists, and drug development professionals investigating the pharmacology of sigma receptors and the therapeutic potential of their ligands. This document summarizes their binding affinities, functional effects, and the experimental protocols used for their characterization.
Introduction to BD-1008 and Rimcazole
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins implicated in a variety of cellular functions and pathological conditions, including neurological disorders and cancer.[1][2][3] The development of selective ligands for these receptors is crucial for elucidating their physiological roles and for therapeutic applications.
BD-1008 is recognized as a selective sigma-1 receptor antagonist.[4][5] It is frequently used as a research tool to investigate the functions of sigma-1 receptors and to evaluate the potential of sigma receptor antagonism in various disease models, particularly in attenuating the effects of cocaine.[5][6]
Rimcazole is a carbazole derivative that also acts as a sigma receptor antagonist.[7][8] Initially investigated as a potential antipsychotic, it is now primarily used as an experimental tool.[7][8] Notably, rimcazole is considered a non-selective ligand, exhibiting affinity for both sigma receptors and dopamine transporters.[7][8]
Quantitative Data Presentation: Binding Affinities
The following table summarizes the binding affinities (Ki values) of BD-1008 and rimcazole for sigma-1 and sigma-2 receptors, as reported in various studies. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ₂ Ki / σ₁ Ki) | Reference |
| BD-1008 | Sigma-1 (σ₁) | 2 | 4-fold | [4] |
| Sigma-2 (σ₂) | 8 | [4] | ||
| Sigma-1 (σ₁) | ~2 | ~22-fold | [9] | |
| Sigma-2 (σ₂) | ~44 | [9] | ||
| Rimcazole | Sigma sites (unspecified) | IC50 = 500 | - | [10] |
| Sigma-1 (σ₁) | - | - | ||
| Sigma-2 (σ₂) | Predominant binding | - | [11] |
Note: Binding affinities can vary between studies due to different experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
A fundamental technique for characterizing the binding of ligands like BD-1008 and rimcazole to sigma receptors is the radioligand binding assay.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is adapted from established methods for determining the binding affinity of unlabelled compounds for the sigma-1 receptor.[12][13]
-
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., BD-1008, rimcazole) for the sigma-1 receptor.
-
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[12][13]
-
Membrane Preparation: Guinea pig brain or liver membranes, which are rich in sigma-1 receptors.[13][14]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-affinity sigma-1 ligand.
-
Test compounds (BD-1008, rimcazole) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Sigma-2 Receptors
This protocol is adapted from established methods for characterizing sigma-2 receptor binding.[12][13]
-
Objective: To determine the Ki of a test compound for the sigma-2 receptor.
-
Materials:
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[12][13]
-
Masking Ligand: (+)-pentazocine (e.g., 100 nM) to saturate and block the sigma-1 receptors, thus isolating the binding to sigma-2 receptors.[15]
-
Membrane Preparation: Rat liver membranes are commonly used as they have a high density of sigma-2 receptors.[14]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).
-
Non-specific Binding Control: A high concentration of an unlabelled sigma-2 ligand (e.g., 10 µM DTG).[15]
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubation: Incubate the membrane preparation with [³H]-DTG, (+)-pentazocine, and varying concentrations of the test compound.
-
Equilibrium, Termination, Washing, and Quantification: Follow the same steps as for the sigma-1 receptor assay.
-
Data Analysis: Calculate the IC50 and Ki values as described for the sigma-1 receptor assay.
-
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the context of this comparative analysis, the following diagrams illustrate key concepts.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Overview of Sigma-1 and Sigma-2 receptor signaling pathways.
Caption: Ligand-receptor relationship of BD-1008 and rimcazole.
Comparative Discussion
Selectivity: A key difference between BD-1008 and rimcazole is their selectivity for sigma receptor subtypes. BD-1008 exhibits a clear preference for the sigma-1 receptor over the sigma-2 receptor.[4][9] This selectivity makes it a valuable tool for specifically probing the function of sigma-1 receptors. In contrast, rimcazole is considered a non-selective sigma receptor ligand and also demonstrates significant affinity for the dopamine transporter.[7][8] This lack of selectivity means that the observed effects of rimcazole could be mediated by its interaction with multiple targets, which must be considered when interpreting experimental results.
Functional Activity: Both BD-1008 and rimcazole are classified as sigma receptor antagonists.[1][7][8] This means they bind to the receptor but do not elicit the response that an agonist would. Instead, they block the effects of endogenous ligands or co-administered agonists. The antagonist properties of BD-1008 have been demonstrated by its ability to attenuate the behavioral effects of cocaine, which is known to interact with sigma receptors.[5][6] Rimcazole's antagonist activity at sigma sites has also been established, and it has been shown to block convulsions from cocaine overdose in animal models.[1][10]
Therapeutic and Research Applications: Due to its selectivity, BD-1008 is a preferred tool for studies aiming to isolate the role of the sigma-1 receptor. Its use in preclinical models has suggested that sigma-1 receptor antagonism could be a therapeutic strategy for conditions like cocaine addiction.[5][16] Rimcazole, while less selective, has also contributed to our understanding of sigma receptor function.[7][8] Its polypharmacology, however, makes it a more complex tool, and its effects cannot be solely attributed to sigma receptor antagonism without appropriate controls.
Conclusion
BD-1008 and rimcazole are both important pharmacological tools for the study of sigma receptors. The primary distinction lies in their selectivity profile. BD-1008 is a selective sigma-1 receptor antagonist, making it ideal for investigating the specific functions of this receptor subtype. Rimcazole is a non-selective antagonist with affinity for both sigma receptor subtypes and the dopamine transporter, requiring careful consideration of its off-target effects in experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific research question being addressed.
References
- 1. Sigma receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel analogs of the sigma receptor ligand BD1008 attenuate cocaine-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-alkyl substituted analogs of the sigma receptor ligand BD1008 and traditional sigma receptor ligands affect cocaine-induced convulsions and lethality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of sigma ligands on the ability of rimcazole to inhibit PCP hsp70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of BD-1008 Dihydrobromide for Sigma Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding specificity of BD-1008 dihydrobromide for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. To offer a clear perspective on its performance, we present a direct comparison with other commonly used sigma receptor ligands, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent, non-selective sigma receptor antagonist with nanomolar affinity for both sigma-1 and sigma-2 subtypes.[1] While exhibiting a slight preference for the σ₁ receptor, its primary value lies in its high affinity for sigma receptors collectively and its remarkably low affinity for other CNS targets, such as dopamine D2 receptors and dopamine transporters (DAT).[1] This profile makes it a valuable tool for investigating the overall role of sigma receptors in various physiological and pathological processes. However, for studies requiring subtype-selective modulation, alternative ligands with higher specificity for either σ₁ or σ₂ receptors should be considered.
Comparative Binding Affinity of Sigma Receptor Ligands
The following table summarizes the binding affinities (Ki, in nM) of BD-1008 and other key sigma receptor ligands for sigma-1 and sigma-2 receptors. Lower Ki values indicate higher binding affinity.
| Ligand | Type | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity (σ₂/σ₁) | Other Receptor Affinities |
| BD-1008 | Non-selective Antagonist | 2 | 8 | 4 | D2: 1112 nM, DAT: >10,000 nM[1] |
| PRE-084 | Selective σ₁ Agonist | 2.2 | 13091 | ~5950 | PCP: >100,000 nM[2][3] |
| DTG | Non-selective Agonist | ~60 | ~20 | 0.33 | High affinity for both subtypes |
| BD-1063 | Preferential σ₁ Antagonist | ~20 | ~900 | ~45 | Lower affinity than BD-1008 |
| NE-100 | Selective σ₁ Antagonist | 0.86 | >47 | >55 | D1, D2, 5-HT1A, 5-HT2, PCP: >6000 nM[4] |
| Haloperidol | Non-selective Antagonist | ~4 | ~35 | ~8.8 | High affinity for D2 receptors[5][6] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BD-1008) for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ₁, rat liver for σ₂).
-
Radioligands:
-
For σ₁ receptors: --INVALID-LINK---pentazocine.
-
For σ₂ receptors: [³H]-DTG (in the presence of a masking agent for σ₁ sites, such as (+)-pentazocine).
-
-
Test Compound: this compound and other competing ligands.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is performed in tubes or 96-well plates. Each reaction contains:
-
A fixed concentration of the appropriate radioligand.
-
The membrane preparation.
-
A range of concentrations of the unlabeled test compound.
-
For σ₂ assays, a saturating concentration of a σ₁-selective ligand (e.g., (+)-pentazocine) is added to block binding of the radioligand to σ₁ receptors.
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing receptor specificity and the known signaling pathways of sigma receptors.
Conclusion
This compound is a valuable research tool for studying the combined effects of sigma-1 and sigma-2 receptor antagonism. Its high affinity for these receptors, coupled with its low affinity for other tested CNS targets, allows for a focused investigation of the sigma receptor system. However, researchers aiming to dissect the specific roles of σ₁ and σ₂ subtypes should consider more selective ligands, as detailed in the comparative data provided. The experimental protocols and signaling pathway diagrams in this guide offer a foundational understanding for designing and interpreting studies involving BD-1008 and other sigma receptor modulators.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 6. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Landmark Findings: A Comparative Guide to BD-1008 Dihydrobromide in Sigma Receptor Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BD-1008 dihydrobromide's performance against other common sigma receptor antagonists. By summarizing key quantitative data and detailing experimental protocols from landmark studies, this document serves as a practical resource for replicating pivotal findings and informing future research directions.
This compound is a potent and widely utilized non-selective sigma receptor antagonist, exhibiting high affinity for both σ1 and σ2 subtypes. Its role in modulating the behavioral effects of psychostimulants, particularly cocaine, has been a cornerstone of its investigation. This guide will delve into two influential studies that have shaped our understanding of BD-1008's in vivo activity: its attenuation of cocaine-induced locomotor activity and its ability to block the reinforcing effects of a sigma-1 receptor agonist.
Key Finding 1: Attenuation of Cocaine-Induced Hyperactivity
A landmark study by McCracken and colleagues in 1999 demonstrated the efficacy of BD-1008 in reducing the locomotor stimulatory effects of cocaine in mice. This finding provided crucial evidence for the involvement of sigma receptors in the behavioral manifestations of cocaine administration.
Comparative Performance of Sigma Receptor Antagonists
The following table summarizes the binding affinities and the in vivo potency of BD-1008 and its structural analog, BD-1063, in the cocaine-induced locomotor activity assay.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | ED50 (mg/kg) for attenuating cocaine-induced locomotor activity |
| BD-1008 | 2.8 | 15.6 | ~10 |
| BD-1063 | 4.43 | 146 | ~10 |
Note: Ki values represent the inhibitory constant, with lower values indicating higher binding affinity. ED50 is the dose required to produce 50% of the maximal effect.
Experimental Protocol: Cocaine-Induced Locomotor Activity in Mice
This protocol outlines the methodology used to assess the impact of sigma receptor antagonists on cocaine-induced hyperactivity.
Animals: Male Swiss-Webster mice are used for this experiment.
Apparatus: Locomotor activity is measured in standard rodent activity chambers equipped with photobeam detectors to automatically record horizontal movements.
Procedure:
-
Habituation: Mice are first habituated to the activity chambers for 30 minutes to establish a baseline level of activity.
-
Pretreatment: Animals are administered either vehicle (saline), BD-1008, or an alternative antagonist via intraperitoneal (i.p.) injection.
-
Cocaine Administration: 15 minutes after pretreatment, mice are injected with cocaine (e.g., 20 mg/kg, i.p.).
-
Data Collection: Locomotor activity is recorded for a set period (e.g., 30-60 minutes) immediately following cocaine administration.
-
Analysis: The total number of beam breaks or distance traveled is quantified and compared between treatment groups. The ED50 for the antagonist's effect is calculated from the dose-response curve.
Experimental Workflow: Locomotor Activity Assay
Workflow for assessing the effect of sigma receptor antagonists on cocaine-induced locomotor activity.
Key Finding 2: Blockade of Sigma-1 Agonist-Induced Reinforcement
A study by Hiranita and colleagues in 2013 revealed that a history of stimulant self-administration can induce the reinforcing effects of a selective sigma-1 receptor agonist, PRE-084. This effect was shown to be blocked by sigma receptor antagonists, highlighting a potential role for these receptors in the reinforcing properties of certain drugs of abuse.
Comparative Performance of Sigma Receptor Antagonists
The following table compares the binding affinities of BD-1008 and other antagonists used to study the reinforcing effects of the sigma-1 agonist PRE-084.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Efficacy in Blocking PRE-084 Self-Administration |
| BD-1008 | 2.8 | 15.6 | Effective |
| NE-100 | 0.86 | > 47.3 | Effective |
Experimental Protocol: Intravenous Drug Self-Administration in Rats
This protocol details the procedure for establishing and testing the reinforcing effects of a sigma-1 receptor agonist and its antagonism by compounds like BD-1008.
Animals: Male Wistar rats are typically used for intravenous self-administration studies.
Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to a swivel system that allows the animal to move freely.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition of Self-Administration: Animals are trained to press an active lever to receive an intravenous infusion of a reinforcing drug (e.g., d-methamphetamine). The inactive lever has no programmed consequences.
-
Substitution: Once a stable baseline of responding for the training drug is established, the sigma-1 agonist PRE-084 is substituted.
-
Antagonist Pretreatment: Prior to the self-administration session, rats are pretreated with either vehicle or a sigma receptor antagonist like BD-1008.
-
Data Collection: The number of infusions earned on the active lever is recorded during the session.
-
Analysis: The effect of the antagonist on the self-administration of the sigma-1 agonist is determined by comparing the number of infusions between the vehicle and antagonist pretreatment groups.
Signaling Pathway: Sigma-1 Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, influencing neuronal excitability and plasticity. Antagonists like BD-1008 are thought to block these signaling cascades.
Simplified signaling pathway of the sigma-1 receptor and points of modulation by agonists and antagonists.
This guide provides a foundational framework for replicating and building upon the key findings associated with this compound. By understanding the experimental nuances and comparative efficacy of different sigma receptor ligands, researchers can better design their studies and contribute to the growing body of knowledge in this critical area of pharmacology.
Safety Operating Guide
Navigating the Disposal of BD-1008 Dihydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of BD-1008 dihydrobromide, a nonselective σ receptor antagonist used in addiction therapy research.
Key Safety and Handling Information
Before proceeding with disposal, it is imperative to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.
| Property | Information |
| Chemical Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide |
| CAS Number | 138356-09-9 |
| Appearance | Solid |
| Solubility | Soluble in water (50 mM)[1] |
When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with all federal, state, and local environmental regulations. The following is a general procedural guide.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary document containing detailed information on disposal considerations. Different suppliers, such as Cayman Chemical, MedChemExpress, and Tocris Bioscience, will provide an SDS for their products[1][2][3].
-
Identify the Waste Stream: this compound should be classified as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregate the Waste: Keep this compound waste separate from other incompatible waste streams. This includes solids contaminated with the compound and any solutions containing it.
-
Containerize and Label: Place the waste in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the full chemical name, concentration (if in solution), and any associated hazards.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. These professionals are trained to handle and dispose of chemical waste in accordance with regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting the relevant safety documentation, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Operational Guide for Handling BD-1008 Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BD-1008 dihydrobromide, ensuring laboratory safety and procedural integrity.
This document provides crucial safety and logistical information for the handling of this compound, a selective σ-receptor antagonist. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE)
When handling this compound in its solid, powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and skin/eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from airborne particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Minimizes the risk of inhaling the powdered compound. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental accuracy. The following workflow outlines the key steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, dark place at -20°C for long-term storage.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
2. Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to control dust and vapors.
-
To avoid entrapped powder in the vial's cap, briefly centrifuge the vial before opening.[3]
3. Handling and Use:
-
Avoid creating dust.
-
Use dedicated spatulas and glassware.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Decontamination:
-
After handling, thoroughly clean all surfaces, glassware, and equipment that may have come into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any unused solid compound, contaminated gloves, weigh paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Handle emptied containers with care as residues may remain.
2. Disposal Method:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for guidance on proper disposal procedures in accordance with local, state, and federal regulations.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
